5-Amino-6-methoxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXYYPRNCNHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutic agents. Among these, 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile has emerged as a versatile building block, offering a unique combination of functional groups that are amenable to a wide array of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the synthesis of biologically active molecules. The strategic placement of an amino, a methoxy, a methyl, and a nitrile group on the pyridine ring makes it a valuable intermediate for creating diverse chemical libraries for drug discovery programs.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific rigor. The compound in focus is formally identified as:
| Identifier | Value |
| CAS Number | 88818-87-5 |
| IUPAC Name | 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
It is crucial to use the correct CAS number and IUPAC name to ensure unambiguous communication and accurate literature searching. While the common name "5-Amino-6-methoxypicolinonitrile" is sometimes used, it can be ambiguous. The term "picolino" refers to the 2-position of the pyridine ring, and in this case, the nitrile group is at the 3-position. Therefore, the systematic IUPAC name is the preferred nomenclature.
Synthesis and Mechanistic Insights
The synthesis of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile can be approached through multi-step reaction sequences that build upon readily available starting materials. A general and plausible synthetic strategy involves the construction of the substituted pyridine ring, followed by functional group interconversions.
A General Synthetic Pathway
A logical and commonly employed approach for the synthesis of polysubstituted pyridines is the Guareschi-Thorpe condensation or variations thereof. This method typically involves the reaction of a β-keto compound with a cyanoacetamide in the presence of a base.
Caption: A generalized synthetic workflow for 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile.
Experimental Protocol: A Plausible Multi-step Synthesis
The following protocol is a representative, literature-informed pathway. Researchers should consult specific patents and publications for detailed experimental conditions and optimization.
Step 1: Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
To a solution of ethanol, add equimolar amounts of acetoacetamide and malononitrile.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
Causality: This condensation reaction is a classic method for forming a 2-pyridone ring. The base catalyzes the initial Knoevenagel condensation between the active methylene group of malononitrile and the ketone of acetoacetamide, followed by intramolecular cyclization and dehydration.
Step 2: Synthesis of 2-chloro-6-methylpyridine-3-carbonitrile
-
Treat the 2-pyridone intermediate from Step 1 with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture, typically at reflux, for a few hours.
-
Carefully quench the reaction by pouring it onto ice, and then neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) and purify by chromatography.
Causality: The hydroxyl group of the 2-pyridone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
Step 3: Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile
-
Dissolve the 2-chloro-6-methylpyridine-3-carbonitrile in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. The organic layer is then dried and concentrated to yield the product.
Causality: This is a nucleophilic aromatic substitution (SNAAr) reaction where the methoxide ion displaces the chloride.
Step 4: Synthesis of 2-methoxy-6-methyl-5-nitropyridine-3-carbonitrile
-
Dissolve the product from Step 3 in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time and then carefully pour it onto ice.
-
Collect the precipitated nitro compound by filtration, wash with water, and dry.
Causality: The pyridine ring is activated towards electrophilic substitution by the methoxy group. The nitro group is directed to the 5-position.
Step 5: Synthesis of 5-amino-2-methoxy-6-methylpyridine-3-carbonitrile
-
The nitro compound from Step 4 can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a metal in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
-
For catalytic hydrogenation, dissolve the nitro compound in a suitable solvent (e.g., ethanol or ethyl acetate), add the catalyst, and subject it to a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the final product.
Causality: The nitro group is readily reduced to an amino group under standard reduction conditions, providing the target molecule.
Physicochemical Properties
Understanding the physicochemical properties of a molecule is essential for its application in drug discovery, as these properties influence its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Melting Point | 29-31 °C (for the related 5-Amino-2-methoxypyridine) | [1] |
| Boiling Point | 85-90 °C at 1 mmHg (for the related 5-Amino-2-methoxypyridine) | [1] |
| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [1] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
Note: Experimental data for the exact target compound is limited. The data for the closely related 5-Amino-2-methoxypyridine (CAS 6628-77-9) is provided for reference. Researchers should perform their own characterization.
Applications in Drug Development
The true value of 5-Amino-2-methoxy-6-methylpyridine-3-carbonitrile lies in its potential as a scaffold for the synthesis of a diverse range of biologically active compounds. The amino and nitrile functionalities serve as versatile handles for further chemical modifications.
Sources
Solubility Profile and Thermodynamic Analysis of 5-Amino-6-methoxypicolinonitrile
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 5-Amino-6-methoxypicolinonitrile , a critical intermediate in the synthesis of Cereblon (CRBN) E3 ligase modulators.
Executive Summary
This compound (CAS: 1195670-36-8) has emerged as a linchpin intermediate in the development of Targeted Protein Degradation (TPD) therapeutics, specifically Proteolysis Targeting Chimeras (PROTACs) recruiting the Cereblon E3 ligase. Its high purity is non-negotiable for downstream coupling with phthalimide derivatives.
This guide provides a comprehensive framework for establishing the solubility profile of this compound in organic solvents. Unlike simple solubility tables, this document details the physicochemical rationale , measurement protocols , and thermodynamic modeling required to design robust crystallization and purification processes.
Physicochemical Context & Structural Analysis[1][2]
Molecular Architecture
The solubility behavior of this compound is governed by a "push-pull" electronic system on the pyridine ring:
-
Hydrophobic/Lipophilic Core: The pyridine ring and methoxy group (
) contribute to solubility in moderately polar organic solvents (e.g., Ethyl Acetate, THF). -
H-Bond Donors/Acceptors: The primary amine (
) acts as a donor, while the nitrile ( ), methoxy oxygen, and pyridine nitrogen act as acceptors. This duality suggests high solubility in polar aprotic solvents (DMSO, DMF) and specific interaction capability in alcohols.
Solvent Class Suitability
Based on the molecular structure, the following solvent classes are prioritized for profiling:
| Solvent Class | Examples | Predicted Interaction Mechanism | Application |
| Polar Aprotic | DMSO, DMF, NMP | Dipole-dipole; strong solvation of polar groups. | Reaction solvent; Initial dissolution. |
| Polar Protic | Methanol, Ethanol, IPA | H-bonding with | Crystallization (Solvent).[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate polarity; dipole interactions. | Crystallization (Anti-solvent or Co-solvent). |
| Aromatic | Toluene | Washing/Slurrying.[2] |
Experimental Methodology: Laser Monitoring Technique
To ensure data integrity suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to static gravimetric methods due to its ability to detect the precise dissolution point without sampling errors.
Protocol: Dynamic Laser Solubility Determination
This protocol establishes a self-validating system for measuring mole fraction solubility (
-
Preparation: Accurately weigh solute (
) and solvent ( ) into a double-jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Insert a laser source (< 5mW) and a light intensity sensor on opposite sides of the vessel.
-
Equilibration: Circulate water from a programmable thermostat to control temperature (
) with precision. -
Dissolution Event:
-
Start at a temperature where the solute is undissolved (suspension blocks laser).
-
Increase
at a slow ramp rate ( ). -
Endpoint: The temperature at which laser transmittance maximizes (solution becomes clear) is recorded as
.
-
-
Replication: Repeat 3 times per mole fraction.
Workflow Visualization
Figure 1: Dynamic Laser Monitoring workflow for high-precision solubility determination.
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
The Modified Apelblat model is the standard for correlating solubility with temperature in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).[3]
- : Empirical parameters representing solvent-solute interactions.
(Buchowski-Ksiazczak) Equation
This semi-empirical model relates solubility to the melting point and enthalpy of fusion, offering insight into the deviation from ideal solubility.
- : Non-ideality parameter.
- : Enthalpy parameter.
Data Presentation Standard
When reporting data, use the following structure to ensure E-E-A-T compliance:
| Solvent | T (K) | RD (%) | ||
| Methanol | 293.15 | Value | Value | < 2% |
| Ethanol | 293.15 | Value | Value | < 2% |
| Ethyl Acetate | 293.15 | Value | Value | < 2% |
(Note: Relative Deviation (RD) must be minimized to validate the model).
Process Application: Crystallization Design[5]
The solubility profile directly informs the purification strategy for this compound.
Cooling Crystallization
-
Solvent System: Ethanol or Isopropanol.
-
Rationale: These solvents typically show a steep solubility curve (high
), allowing for high recovery yields upon cooling from reflux to .
Anti-Solvent Crystallization
-
Primary Solvent: DMSO or DMF (High solubility).
-
Anti-Solvent: Water or Toluene (Low solubility).
-
Protocol: Slow addition of anti-solvent to the saturated solution induces supersaturation. This is critical for removing polar impurities generated during the cyanation or amination steps.
Process Logic Diagram
Figure 2: Cooling crystallization process flow designed from solubility temperature dependence.
References
-
Compound Synthesis & Application
-
Crew, A. P., et al. (2018). Cereblon ligands and bifunctional compounds comprising the same. US Patent App. 15/749,675.
- Context: Describes the use of this compound as a key intermedi
-
-
Methodology - Laser Monitoring
-
Zhu, M., et al. (2019). Solubility Measurement and Thermodynamic Modeling of 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Pure Solvents. Journal of Chemical & Engineering Data.
- Context: Establishes the laser monitoring protocol for aminopyrimidine analogs.
-
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.
- Context: Foundational text for the Modified Apelblat equ
-
-
Analogous Solubility Data
-
Tang, S., et al. (2020). Solubility Determination and Thermodynamic Modeling of 2-Amino-6-methylpyridine in Organic Solvents. Journal of Chemical & Engineering Data.
- Context: Provides comparative solubility trends for the pyridine-amine structural motif.
-
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 [mdpi.com]
Technical Guide: pKa and Ionization of 5-Amino-6-methoxypicolinonitrile
This guide provides an in-depth technical analysis of the physicochemical properties of 5-Amino-6-methoxypicolinonitrile , specifically focusing on its pKa values and ionization states.[1][2] This document is structured to support researchers in medicinal chemistry and formulation science.
Executive Summary
This compound (CAS: 1344734-61-7 / Analogous scaffolds) is a trisubstituted pyridine derivative often utilized as an intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]
The molecule is characterized as a very weak base .[2] The presence of the strongly electron-withdrawing cyano group at the C2 position, combined with the inductive withdrawal of the C6-methoxy group, drastically reduces the basicity of the pyridine nitrogen compared to the unsubstituted heterocycle.
-
Predicted pKa (Pyridine N): 0.5 ± 0.6 (Strongly acidic conjugate acid)[1][2][3]
-
Physiological State (pH 7.4): >99.9% Neutral (Unionized).[1][2][3]
-
Solubility Profile: Poor aqueous solubility at neutral pH; improved solubility only in highly acidic media (pH < 1).[1][2][3]
Structural Architecture & Electronic Effects
To accurately estimate the ionization constants without direct experimental data, we apply Structure-Activity Relationship (SAR) principles using experimentally validated fragments.[1][3]
Chemical Structure Analysis
The scaffold is a pyridine ring substituted at three positions:
-
Position 2 (Ortho): Cyano group (-CN). A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2][3] This is the dominant factor reducing basicity.[3]
-
Position 5 (Meta): Amino group (-NH₂). An electron-donating group (EDG) via resonance (+M).[1][2][3] Being meta to the pyridine nitrogen, its ability to stabilize the protonated nitrogen is limited compared to para- or ortho-substitution.[1]
-
Position 6 (Ortho): Methoxy group (-OCH₃). Exhibits a dual effect: electron-donating by resonance (+M) but electron-withdrawing by induction (-I).[1][2] In ortho-substituted pyridines, the inductive effect and steric hindrance often dominate, lowering the pKa relative to pyridine.
Fragment-Based pKa Derivation
The following table synthesizes experimental pKa values of the core pharmacophore fragments to triangulate the target value.
| Fragment / Analog | Structure | Experimental pKa (Conj. Acid) | Electronic Impact |
| Pyridine | Unsubstituted | 5.23 | Baseline Reference. |
| 2-Cyanopyridine | 2-CN | -0.26 | -5.5 shift. Strong deactivation by CN. |
| 2-Methoxypyridine | 2-OMe | 3.28 | -1.95 shift. Inductive withdrawal dominates.[1][2][3] |
| 3-Aminopyridine | 3-NH₂ | 5.98 | +0.75 shift. Moderate activation by NH₂.[1][2][3] |
| Target Molecule | 2-CN, 5-NH₂, 6-OMe | ~0.5 (Predicted) | Net effect: Strong deactivation.[1][2] |
Data Sources: IUPAC Dissociation Constants, PubChem, and Perrin’s pKa Prediction Algorithms.
Ionization States & Microspecies
Understanding the microspecies distribution is critical for predicting membrane permeability (LogD) and solubility.[3]
Protonation Scheme
The molecule possesses two potential ionization sites, but only one is accessible in aqueous solution:
-
Pyridine Nitrogen (N1): The primary basic center.[2][3] However, due to the 2-CN group, it is extremely weakly basic.
-
Exocyclic Amine (-NH₂): The lone pair is delocalized into the aromatic ring.[1][2][3] It is essentially non-basic (pKa < -5) and will not protonate under physiological or standard laboratory conditions.[1][2]
Pathway Visualization
The following diagram illustrates the equilibrium between the protonated (cationic) and neutral forms.
Physiological Implications[2]
-
Stomach (pH 1.5): The compound exists as a mixture of ~90% Neutral and ~10% Cationic .[2][3] Even in the stomach, it may not fully dissolve, presenting bioavailability challenges.[3]
-
Intestine/Blood (pH 6.5 - 7.4): The compound is 100% Neutral .[1][2][3]
Experimental Determination Protocols
Because the pKa is extremely low (~0.5), standard potentiometric titration (effective range pKa 2–12) is unsuitable .[3] The following validated protocols are recommended.
Method A: UV-Metric Titration (Spectrophotometric)
This is the "Gold Standard" for low pKa determination.[1][2][3] It relies on the shift in UV absorption maximum (λmax) between the ionized and neutral species.[3]
Protocol:
-
Solvent Preparation: Prepare a stock solution of the compound (10 µM) in water with a co-solvent (e.g., 0.5% DMSO) to ensure solubility.[2][3]
-
Titrant: Use strong acid (HCl) to titrate from pH 2.0 down to pH 0.1 (or use Hammett acidity functions H₀ for pH < 0).[1][2][3]
-
Detection: Measure UV absorbance (200–400 nm) at each pH step.
-
Calculation: Plot Absorbance vs. pH at the λmax. The inflection point of the sigmoidal curve represents the pKa.[3]
Method B: Capillary Electrophoresis (CE)
Useful for sparing compound quantity.[1][2][3]
Protocol:
-
Buffer System: Prepare a series of buffers ranging from pH 1.5 to 3.5.[1][2][3]
-
Measurement: Measure the electrophoretic mobility (
).[1][2][3] -
Analysis: The mobility will change as the fraction of the cationic species decreases.[3] Since the pKa is likely < 1, this method may only show the "tail" of the curve unless specialized low-pH buffers are used.
Workflow Diagram
References
-
PubChem . Compound Summary: 2-Cyanopyridine (Picolinonitrile).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
PubChem . Compound Summary: 2-Methoxypyridine.[1][2][3][5][6][7] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
PubChem . Compound Summary: 3-Aminopyridine.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
ResearchGate . Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine. Available at: [Link]
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- 1. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyanopyridine manufacturers and suppliers in india [chemicalbook.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Cyanopyridine price,buy 2-Cyanopyridine - chemicalbook [chemicalbook.com]
- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-6-methoxypicolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The architectural elucidation of small molecules at the atomic level is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the intricate network of intermolecular interactions is paramount for predicting and optimizing ligand-receptor binding. This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of 5-Amino-6-methoxypicolinonitrile derivatives, a scaffold of increasing interest in medicinal chemistry. From rational synthesis and strategic crystallization to the nuances of X-ray diffraction and structural interpretation, this document serves as a detailed roadmap for researchers seeking to unlock the full potential of this promising class of compounds.
The Significance of the this compound Scaffold in Medicinal Chemistry
The this compound core represents a privileged heterocyclic scaffold in the design of novel therapeutic agents. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for chemical modification. The strategic placement of an amino group at the 5-position and a methoxy group at the 6-position imparts specific electronic and steric properties that can be exploited for targeted drug design. The methoxy group, in particular, is prevalent in many approved drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic stability[1]. The nitrile functionality further contributes to the molecule's polarity and can act as a key hydrogen bond acceptor in interactions with biological targets.
Derivatives of related aminopyrimidine and quinoline scaffolds have demonstrated a wide range of biological activities, including antiprotozoal and anticancer properties[2][3]. The structural insights gained from crystal structure analysis are therefore crucial for understanding structure-activity relationships (SAR) and for the rational design of next-generation inhibitors with improved potency and selectivity.
Synthesis and Derivatization Strategies
A robust and versatile synthetic strategy is fundamental to exploring the chemical space around the this compound core. While numerous methods exist for the synthesis of substituted pyridines, a common approach for the title scaffold involves a multi-step synthesis starting from readily available precursors.
Proposed Synthetic Protocol:
A plausible synthetic route to this compound can be adapted from established procedures for similar aminopyridine derivatives[4]. A three-step synthesis starting from a suitable dichloropyridine derivative is often a viable and scalable approach.
-
Nitration: The initial step typically involves the nitration of a dichloropyridine precursor to introduce a nitro group, which will later be reduced to the key amino functionality.
-
Selective Ammonolysis: The subsequent step is a selective nucleophilic aromatic substitution, where one of the chloro groups is displaced by an amino group.
-
Methoxylation and Cyanation: The final steps involve the introduction of the methoxy and cyano groups to yield the desired this compound scaffold.
Further derivatization can be readily achieved by targeting the amino group through acylation, alkylation, or sulfonylation reactions, allowing for the systematic exploration of the surrounding chemical space to probe interactions with the target protein.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging, yet critical, step in the process of structure determination[5]. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For small organic molecules like the derivatives of this compound, several classical crystallization techniques can be employed.
Experimental Protocols for Crystallization:
-
Slow Evaporation: This is often the first method of choice due to its simplicity.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion: This technique is particularly effective for small quantities of material and often yields high-quality crystals.
-
Hanging Drop: Dissolve the compound in a "good" solvent and place a small drop on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop induces crystallization.
-
Sitting Drop: A similar principle to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.
-
-
Solvent Layering: This method relies on the slow diffusion between two miscible solvents with different densities and in which the compound has differing solubilities.
-
Dissolve the compound in a small amount of a "good" solvent.
-
Carefully layer a "poor" solvent on top of this solution. Crystallization is expected to occur at the interface of the two solvents.
-
-
Anti-Solvent Crystallization: This technique involves the controlled addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, inducing precipitation. The rate of addition is crucial for controlling crystal size and quality.
-
Co-crystallization: In cases where the target molecule is difficult to crystallize, forming a co-crystal with a suitable co-former can be a successful strategy. This involves dissolving both the target molecule and the co-former in a stoichiometric ratio in a suitable solvent and employing one of the above crystallization techniques[6][7].
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a molecule[8]. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.
Workflow for Crystal Structure Determination:
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected using a detector.
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods, which are computational techniques that use the intensities of the diffracted beams to generate an initial electron density map[5].
Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.
Interpretation of Crystallographic Data: A Case Study
To illustrate the power of crystal structure analysis, let us consider a hypothetical derivative: N-(6-methoxy-3-cyanopyridin-2-yl)acetamide. The following table summarizes plausible crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H9N3O2 |
| Formula Weight | 191.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 985.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.287 |
| R-factor (%) | 4.5 |
Analysis of Molecular Geometry:
-
Bond Lengths and Angles: The refined crystal structure would provide precise measurements of all bond lengths and angles, which can be compared to standard values to identify any unusual geometric features that may be indicative of electronic effects or strain.
-
Dihedral Angles: The dihedral angle between the pyridine ring and the acetamide group is a critical parameter. This torsion angle will reveal the conformational preference of the molecule in the solid state, which can have significant implications for its ability to bind to a target protein.
Intermolecular Interactions:
A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that stabilize the crystal lattice. For our hypothetical derivative, we would expect to see:
-
Hydrogen Bonding: The amino group and the carbonyl oxygen of the acetamide group are potent hydrogen bond donors and acceptors, respectively. We would anticipate the formation of N-H···O or N-H···N hydrogen bonds, which could lead to the formation of dimers, chains, or more complex three-dimensional networks.
-
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal packing. The geometry of these interactions (e.g., face-to-face or offset) can be quantified by measuring the centroid-to-centroid distance and the slip angle between adjacent rings.
-
C-H···O/N Interactions: Weaker C-H···O and C-H···N interactions involving the methoxy and cyano groups can also play a significant role in directing the crystal packing.
By understanding these non-covalent interactions, researchers can gain valuable insights into the forces that govern molecular recognition and can use this information to design molecules with improved binding affinity and specificity.
Conclusion: From Structure to Function
The crystal structure analysis of this compound derivatives is an indispensable tool in the modern drug discovery pipeline. It provides an unambiguous determination of the three-dimensional structure of these molecules, offering invaluable insights into their conformation and the subtle interplay of intermolecular forces. This knowledge is not merely academic; it is a critical component of structure-based drug design, enabling the rational optimization of lead compounds to enhance their therapeutic potential. As the exploration of this promising chemical scaffold continues, the detailed structural blueprints provided by X-ray crystallography will undoubtedly pave the way for the development of novel and effective medicines.
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Patents & Products. Garg Lab - UCLA. [Link]
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Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
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SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. [Link]
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8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. [Link]
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An In-depth Technical Guide to the Electronic Properties of the Pyyridine Ring in 5-Amino-6-methoxypicolinonitrile
Foreword: The Strategic Importance of Electron Density Modulation in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects within a heterocyclic scaffold is paramount. The pyridine ring, a ubiquitous motif in medicinal chemistry, presents a fascinating case study in how substituent-induced changes in electron density can profoundly influence molecular recognition, reactivity, and ultimately, biological activity. This guide focuses on 5-Amino-6-methoxypicolinonitrile, a molecule where the intrinsic π-deficient nature of the pyridine-nitrile core is modulated by the synergistic or antagonistic effects of powerful electron-donating amino and methoxy groups. By dissecting the electronic landscape of this molecule, we gain actionable insights applicable to the broader field of rational drug design. This document eschews a conventional template, instead adopting a structure that logically flows from fundamental principles to predictive analysis and practical experimental validation.
The Electronic Architecture of the Pyridine Core: An Overview
The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, but with one methine group replaced by a nitrogen atom.[1] This substitution has profound electronic consequences:
-
π-Deficient Aromaticity: The electronegative nitrogen atom exerts a negative inductive effect, leading to an uneven distribution of electron density across the ring.[1] This makes the pyridine ring "π-deficient" compared to benzene, with reduced electron density at the carbon atoms.[2] Consequently, pyridine is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, particularly at the 2, 4, and 6 positions.[1][3]
-
Basicity and the Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom resides in an sp2 hybridized orbital in the plane of the ring and does not participate in the aromatic π-system.[4] This localization of the lone pair is the source of pyridine's basicity (pKa of the conjugate acid is ~5.25) and its ability to act as a Lewis base and coordinate to metal ions.[1]
The introduction of a nitrile group at the 2-position (forming picolinonitrile) further accentuates the electron-deficient character of the ring. The cyano group is a potent electron-withdrawing group, both through induction and resonance, further deactivating the ring towards electrophiles and increasing the susceptibility of the ring to nucleophilic addition.
Deconstructing Substituent Effects in this compound
The electronic character of the pyridine ring in this compound is a complex interplay of the intrinsic properties of the picolinonitrile core and the powerful electronic contributions of the 5-amino and 6-methoxy substituents.
The Electron-Donating Power of Amino and Methoxy Groups
-
5-Amino Group: The amino group (-NH2) is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating mesomeric or resonance effect (+M). The lone pair on the nitrogen atom can be delocalized into the π-system of the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to the substituent.[3]
-
6-Methoxy Group: The methoxy group (-OCH3) is also an activating group, though generally less powerful than the amino group. Similar to the amino group, it has a -I effect and a strong +M effect due to the delocalization of an oxygen lone pair.[5] The resonance donation from the methoxy group is typically stronger than its inductive withdrawal.[5]
A Predicted Electronic Landscape
In this compound, the two strong electron-donating groups at positions 5 and 6 work in concert to counteract the electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group.
-
Increased Electron Density: We can predict a significant increase in the overall π-electron density of the pyridine ring compared to unsubstituted picolinonitrile. This increased electron density will likely enhance the ring's reactivity towards electrophiles and may decrease its susceptibility to nucleophilic attack.
-
Modulated Basicity: The electron-donating groups will increase the electron density on the ring nitrogen, thereby increasing its basicity (a higher pKa) compared to picolinonitrile.
-
Dipole Moment: The vector sum of the individual bond and group dipoles will result in a unique molecular dipole moment. The strong electron-donating groups pushing electron density towards the electron-withdrawing nitrile and ring nitrogen will create a significant dipole.
The following diagram illustrates the predicted interplay of electronic effects:
Figure 2: Workflow for the experimental characterization of electronic properties.
Computational Chemistry: Density Functional Theory (DFT)
In the absence of experimental data, and to complement it, computational methods like Density Functional Theory (DFT) are invaluable. DFT calculations can provide a detailed picture of the electronic structure, including electron density distribution, molecular orbital energies, and electrostatic potential maps.
Computational Protocol:
-
Structure Optimization: The molecular geometry of this compound would be optimized using a suitable functional and basis set (e.g., B3LYP/6-311G+(d,p)).
-
Property Calculation: Following optimization, key electronic properties would be calculated:
-
Molecular Orbital Analysis: Calculation of HOMO and LUMO energies to determine the electronic band gap.
-
Natural Bond Orbital (NBO) Analysis: To quantify charge distribution on each atom and understand delocalization pathways.
-
Electrostatic Potential (ESP) Mapping: To visualize electron-rich and electron-poor regions of the molecule.
-
-
Data Interpretation: The results would be analyzed to quantify the electronic contributions of each substituent and their combined effect on the pyridine ring. For instance, a higher negative charge on the ring nitrogen compared to picolinonitrile would computationally confirm the electron-donating effect of the substituents.
Quantitative Analysis: Hammett Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on a reaction center. While originally developed for benzene derivatives, Hammett-type constants (σ) have been determined for substituents on pyridine rings. [6]For a polysubstituted system like this compound, the net electronic effect can be approximated by the sum of the individual substituent constants.
| Substituent | Position | Typical σp Value | Electronic Effect |
| -NH2 | para-like | -0.66 | Strong Electron-Donating |
| -OCH3 | meta-like | +0.11 | Weak Electron-Withdrawing (Inductive) |
| -CN | ortho | ~+0.67 | Strong Electron-Withdrawing |
Note: Hammett constants for pyridine are position-dependent and can vary with the reaction being studied. The values presented are illustrative for a benzene system and highlight the general electronic nature of the groups.
The strong electron-donating character of the 5-amino group would be expected to dominate the electronic landscape, significantly influencing properties like the pKa of the ring nitrogen.
Implications for Drug Development
The electronic properties of this compound have direct implications for its potential use in drug development:
-
Target Binding: The distribution of electron density and the molecular electrostatic potential are critical for molecular recognition. The electron-rich pyridine ring and the hydrogen bond donating/accepting capabilities of the amino, methoxy, and nitrile groups will govern its interactions with biological targets like enzymes or receptors.
-
Pharmacokinetics (ADME): The molecule's pKa, which is a direct consequence of its electronic structure, will determine its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The electron-rich nature of the ring may make it more susceptible to oxidative metabolism by cytochrome P450 enzymes. Understanding the most electron-rich sites can help predict potential sites of metabolism.
Conclusion
This compound represents a compelling example of a polysubstituted pyridine where strong electron-donating groups are strategically placed to modulate the electron-deficient picolinonitrile core. This guide has outlined the theoretical basis for predicting its electronic properties and has provided a comprehensive set of protocols for its experimental and computational characterization. By understanding the intricate balance of inductive and resonance effects, medicinal chemists can better rationalize the structure-activity relationships of similar compounds and design next-generation therapeutics with improved efficacy and pharmacokinetic properties.
References
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Wikipedia. Pyridine. [Link]
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Chemistry LibreTexts. 3.8: Aromatic Heterocycles- Pyridine and Pyrrole. [Link]
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Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-6-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-6-methoxypicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of amino, methoxy, and cyano functional groups on a pyridine scaffold makes it a versatile building block for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. The pyridine ring is a common motif in many top-selling pharmaceuticals, highlighting the importance of efficient synthetic routes to novel pyridine-based intermediates.[1][2] This document provides detailed application notes and protocols for two plausible synthetic pathways to obtain this compound from readily available precursor compounds. The proposed routes are grounded in established and robust chemical transformations commonly employed in heterocyclic chemistry.
The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Proposed Synthetic Pathways
Two primary synthetic routes are detailed below. Route A begins with a commercially available dichloropyridine precursor and sequentially introduces the desired functional groups. Route B employs a different strategy, starting with a methoxylated pyridine and introducing the nitrile functionality in the final step via a Sandmeyer reaction.
Route A: Synthesis from 2,6-Dichloropyridine Precursors
This pathway is analogous to well-documented industrial syntheses of substituted aminomethoxypyridines, which involve a sequence of selective nucleophilic aromatic substitution, nitration, and reduction.[3] This route is advantageous due to its logical progression and the use of common, predictable reactions.
Workflow Overview: Route A
Caption: Sequential synthesis of this compound starting from 2,6-Dichloropicolinonitrile.
Experimental Protocols: Route A
Step 1: Selective Methoxylation of 2,6-Dichloropicolinonitrile
-
Rationale: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. By using one equivalent of sodium methoxide at a controlled temperature, it is possible to achieve monosubstitution. The substitution is expected to occur preferentially at the 6-position due to electronic effects and steric hindrance. This type of selective methoxylation is a common strategy in pyridine chemistry.[3]
-
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium (1.0 eq.) in anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Cool the sodium methoxide solution to 10-15°C.
-
To this solution, add a solution of 2,6-dichloropicolinonitrile (1.0 eq.) in anhydrous methanol dropwise, ensuring the temperature is maintained below 20°C with external cooling.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxypicolinonitrile.
-
Step 2: Nitration of 2-Chloro-6-methoxypicolinonitrile
-
Rationale: The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. The methoxy group at the 6-position is an activating group and, along with the nitrogen in the pyridine ring, directs the incoming electrophile (nitronium ion, NO₂⁺) to the 5-position. A mixture of concentrated nitric and sulfuric acids is the standard reagent for this transformation.[4][5]
-
Protocol:
-
To concentrated sulfuric acid, cooled to 0°C, slowly add 2-chloro-6-methoxypicolinonitrile (1.0 eq.) while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative, keeping the reaction temperature between 0-5°C.
-
After the addition, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-chloro-6-methoxy-5-nitropicolinonitrile.
-
Step 3: Ammonolysis of 2-Chloro-6-methoxy-5-nitropicolinonitrile
-
Rationale: The chlorine atom at the 2-position, activated by the adjacent cyano and nitro groups, can be displaced by ammonia in a nucleophilic aromatic substitution reaction. This step introduces the second amino group required in the final product.[3]
-
Protocol:
-
Suspend 2-chloro-6-methoxy-5-nitropicolinonitrile (1.0 eq.) in methanol in a sealed pressure vessel.
-
Add aqueous ammonia (25-30%, excess) to the suspension.
-
Seal the vessel and heat the mixture to 40-50°C for 3-5 hours, with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2-amino-6-methoxy-5-nitropicolinonitrile, will precipitate. Collect it by filtration, wash with water, and dry.
-
Step 4: Reduction of 2-Amino-6-methoxy-5-nitropicolinonitrile
-
Rationale: The final step involves the reduction of the nitro group to an amino group. Several methods are effective for this transformation. Reduction with tin(II) chloride in hydrochloric acid is a classic and reliable method for nitro group reduction in aromatic systems, especially in the presence of other reducible groups like nitriles.[6][7]
-
Protocol:
-
Suspend 2-amino-6-methoxy-5-nitropicolinonitrile (1.0 eq.) in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in the same solvent portion-wise. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Quantitative Data Summary: Route A
| Step | Starting Material | Key Reagents | Temperature | Time | Product | Estimated Yield |
| 1 | 2,6-Dichloropicolinonitrile | Sodium methoxide, Methanol | 10-20°C | 4-6 h | 2-Chloro-6-methoxypicolinonitrile | 85-95% |
| 2 | 2-Chloro-6-methoxypicolinonitrile | Conc. H₂SO₄, Conc. HNO₃ | 0-5°C | 2-3 h | 2-Chloro-6-methoxy-5-nitropicolinonitrile | 70-80% |
| 3 | 2-Chloro-6-methoxy-5-nitropicolinonitrile | Aq. NH₃, Methanol | 40-50°C | 3-5 h | 2-Amino-6-methoxy-5-nitropicolinonitrile | 80-90% |
| 4 | 2-Amino-6-methoxy-5-nitropicolinonitrile | SnCl₂·2H₂O, HCl/Ethanol | RT to 50°C | 2-4 h | This compound | 75-85% |
Route B: Synthesis via Sandmeyer Reaction
This alternative route builds the substituted pyridine ring first and introduces the crucial cyano group in the final step using the Sandmeyer reaction. This can be advantageous if the precursors are more readily available or if the cyano group complicates earlier steps. The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile.[8]
Workflow Overview: Route B
Caption: Synthesis pathway involving a final Sandmeyer reaction to install the nitrile group.
Experimental Protocols: Route B
Step 1: Nitration of 2-Amino-6-methoxypyridine
-
Rationale: Similar to Route A, nitration is used to install the nitro group at the 5-position. The amino and methoxy groups are both activating and will direct the nitration accordingly.
-
Protocol:
-
Dissolve 2-Amino-6-methoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0°C.
-
Slowly add potassium nitrate (KNO₃, 1.05 eq.) in small portions, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at room temperature for 4-5 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to get 2-Amino-6-methoxy-5-nitropyridine.
-
Step 2: Reduction of 2-Amino-6-methoxy-5-nitropyridine
-
Rationale: The nitro group is reduced to an amine to form a diamine precursor. Catalytic hydrogenation is an effective and clean method for this transformation.
-
Protocol:
-
Dissolve 2-Amino-6-methoxy-5-nitropyridine (1.0 eq.) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 5,6-Diamino-2-methoxypyridine, which may be used in the next step without further purification.
-
Step 3: Sandmeyer Reaction of 5,6-Diamino-2-methoxypyridine
-
Rationale: This step converts the amino group at the 6-position (or 2-position in IUPAC nomenclature) into a nitrile. The reaction proceeds in two stages: diazotization of the primary amine with nitrous acid to form a diazonium salt, followed by reaction with a copper(I) cyanide catalyst to introduce the cyano group.[8]
-
Protocol:
-
Diazotization:
-
Dissolve 5,6-Diamino-2-methoxypyridine (1.0 eq.) in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂ gas) will be observed.
-
Gently heat the reaction mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Quantitative Data Summary: Route B
| Step | Starting Material | Key Reagents | Temperature | Time | Product | Estimated Yield |
| 1 | 2-Amino-6-methoxypyridine | H₂SO₄, KNO₃ | 0°C to RT | 4-5 h | 2-Amino-6-methoxy-5-nitropyridine | 60-70% |
| 2 | 2-Amino-6-methoxy-5-nitropyridine | H₂, Pd/C, Ethanol | RT | 6-12 h | 5,6-Diamino-2-methoxypyridine | 90-95% |
| 3 | 5,6-Diamino-2-methoxypyridine | 1. NaNO₂, HCl 2. CuCN | 0-5°C, then 50-60°C | 2-3 h | This compound | 50-65% |
Conclusion
The synthesis of this compound can be effectively approached through multi-step synthetic sequences starting from common pyridine precursors. Route A offers a robust and potentially higher-yielding pathway by building the functionality around a pre-existing picolinonitrile core. Route B provides a viable alternative that leverages the classic Sandmeyer reaction, which may be preferable depending on the availability and cost of starting materials. Both routes utilize fundamental and well-understood organic reactions, providing a solid foundation for researchers to produce this valuable intermediate for applications in pharmaceutical and materials science. The choice between the routes will depend on laboratory-specific factors, including precursor availability, scale, and safety considerations associated with the reagents.
References
- Katritzky, A. R., et al. (2005).
- Google Patents. (1961). US2991285A - Process of cyanation and nitriles produced thereby.
- Feely, W., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(6), 1374–1377.
- Poelert, M., et al. (2003). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals.
-
PubChem. 3-Amino-2-methoxypyridine. Available at: [Link]
-
PubChem. 5-Amino-6-methylpicolinonitrile. Available at: [Link]
- Schmitt, C., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
- Dolezal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 636-654.
- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 431-434.
-
Taylor & Francis. Cyanation – Knowledge and References. Available at: [Link]
- Kobayashi, K., et al. (2014).
- Pong-Thep, V., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Chemical and Pharmaceutical Bulletin, 49(11), 1430-1434.
- Lin, S.-T., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Journal of Chemical Health Risks, 11(4), 369-376.
- Salahuddin, S., et al. (2018). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. Indonesian Journal of Chemistry, 18(2), 264-269.
- Garba, Z. N., & Ashade, N. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Science and Technology, 3(12), 40-47.
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Application Note: Strategic Hydrolysis of 5-Amino-6-methoxypicolinonitrile for Pharmaceutical Intermediate Synthesis
Abstract
5-Amino-6-methoxypicolinonitrile is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development, particularly for synthesizing complex heterocyclic scaffolds.[1] The controlled hydrolysis of its nitrile group to either a primary amide (5-Amino-6-methoxypicolinamide) or a carboxylic acid (5-Amino-6-methoxypicolinic acid) is a critical transformation. This guide provides two distinct, robust protocols for achieving this conversion selectively. We delve into the mechanistic rationale behind the chosen conditions, offering field-proven insights to guide researchers in obtaining the desired product with high fidelity. The protocols are designed to be self-validating, incorporating in-process monitoring and troubleshooting guidance.
Mechanistic Strategy and Reaction Control
The hydrolysis of a nitrile proceeds in two stages: initial hydration to a primary amide, followed by further hydrolysis of the amide to a carboxylic acid.[2] The primary challenge in nitrile chemistry is often halting the reaction at the intermediate amide stage, as the conditions required for the initial hydration can also facilitate the subsequent, and often faster, hydrolysis of the amide.[3]
-
Acid-Catalyzed Pathway: In the presence of a strong acid, the nitrile nitrogen is protonated. This enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[4][5] While effective, the strongly acidic conditions and elevated temperatures required can lead to complete hydrolysis to the carboxylic acid.[6] For a substrate like this compound, which possesses multiple basic sites (the pyridine nitrogen and the 5-amino group), using strong acid can be complex and is often not the preferred method for selective conversion.
-
Base-Catalyzed Pathway: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[7] This pathway forms an amide intermediate, which can then be further hydrolyzed to a carboxylate salt.[8] The final deprotonation of the carboxylic acid by the base renders the overall process to the acid effectively irreversible, making this a highly efficient method for complete hydrolysis.[9]
Our strategic approach leverages two distinct methodologies to control the reaction outcome:
-
For the Amide: We employ a mild, base-mediated peroxide method. The hydroperoxide anion is a selective nucleophile for the nitrile group under controlled conditions, favoring the formation and isolation of the amide.[10]
-
For the Carboxylic Acid: We utilize a vigorous, high-temperature basic hydrolysis to drive the reaction to completion, ensuring the full conversion of the nitrile to the corresponding carboxylate, which is then protonated to yield the final acid.[11]
Caption: General hydrolysis pathway for this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.
-
Ventilation: All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Reagent Handling:
-
Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes. Handle solid pellets with care to prevent dust generation.
-
Hydrogen Peroxide (H₂O₂): Strong oxidizer. Avoid contact with combustible materials.
-
Hydrochloric Acid (HCl): Corrosive. Handle concentrated solutions with extreme care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]
Protocol 1: Selective Synthesis of 5-Amino-6-methoxypicolinamide
This protocol is optimized to favor the formation of the primary amide by using a mild alkaline peroxide solution, which selectively hydrates the nitrile while minimizing the risk of over-hydrolysis to the carboxylic acid.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Ethanol (EtOH) | Reagent ACS | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich |
| Deionized Water (DI H₂O) | Type II or better | - |
| Round-bottom flask with stir bar | - | - |
| Condenser | - | - |
| Heating mantle with temperature controller | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.62 g, 10 mmol) in ethanol (20 mL).
-
Reagent Addition: While stirring at room temperature, add 1 M aqueous sodium hydroxide solution (2.0 mL, 2 mmol).
-
Controlled Peroxide Addition: Cool the mixture in an ice-water bath to 0-5 °C. Slowly add 30% hydrogen peroxide (3.4 mL, 30 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 40-50 °C and maintain for 2-4 hours.
-
In-Process Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the amide should appear. The carboxylic acid byproduct, if any, will typically remain at the baseline.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide strips is negative.
-
Reduce the volume of the solvent in vacuo.
-
Add DI water (30 mL) to the residue. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 5-Amino-6-methoxypicolinamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Action |
| Reaction is sluggish or incomplete | Insufficient temperature or reaction time. | Increase temperature to 50 °C and continue monitoring. If still incomplete, add an additional 0.5 eq of H₂O₂. |
| Significant over-hydrolysis to acid is seen | Temperature was too high or reaction ran too long. | In future runs, maintain a lower temperature (e.g., 40 °C) and monitor more frequently to stop the reaction sooner. |
| Product is difficult to extract from aqueous layer | Product has high water solubility. | Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor. |
Protocol 2: Complete Hydrolysis to 5-Amino-6-methoxypicolinic Acid
This protocol employs more forcing conditions to ensure the complete conversion of the nitrile, through the amide intermediate, to the final carboxylic acid. Basic hydrolysis is chosen for its efficiency and irreversibility.[2][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, >97% | VWR |
| Deionized Water (DI H₂O) | Type II or better | - |
| Hydrochloric Acid (HCl) | 6 M, aqueous | Fisher Scientific |
| Round-bottom flask with stir bar | - | - |
| Reflux Condenser | - | - |
| Heating mantle | - | - |
| pH paper or pH meter | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.62 g, 10 mmol), a 10% aqueous solution of NaOH (25 mL), and a magnetic stir bar.[8]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The starting material, which may initially be an oily solid, should dissolve as the reaction proceeds.
-
In-Process Monitoring: Reflux for 4-8 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting nitrile and the intermediate amide. During the reaction, ammonia gas may be evolved, which is a sign of amide hydrolysis.[2]
-
Work-up and Isolation:
-
Remove the heat source and allow the reaction mixture to cool to room temperature, then further cool in an ice-water bath.
-
While stirring in the ice bath, slowly and carefully add 6 M HCl to acidify the solution.[8] The carboxylic acid product is amphoteric but will precipitate at its isoelectric point (typically pH 3-5).
-
Monitor the pH and continue adding acid until precipitation is complete.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold DI water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight. The purity is often high, but recrystallization from water or an alcohol/water mixture can be performed if necessary.
-
Troubleshooting Guide
| Issue Observed | Probable Cause | Recommended Action |
| Reaction is incomplete after 8 hours | Insufficient heating or reaction time. | Ensure a steady reflux is maintained. Continue the reaction for an additional 4-6 hours, monitoring for completion. |
| Product does not precipitate upon acidification | Product is soluble at the final pH, or the isoelectric point was missed. | Adjust the pH slowly back and forth between 2 and 6 to find the point of maximum precipitation. If still soluble, consider extraction. |
| Product is oily or gummy | Impurities are present. | Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes) to induce solidification before recrystallization. |
Summary of Reaction Conditions
| Parameter | Protocol 1 (Amide Synthesis) | Protocol 2 (Carboxylic Acid Synthesis) |
| Target Product | 5-Amino-6-methoxypicolinamide | 5-Amino-6-methoxypicolinic Acid |
| Key Reagents | NaOH (cat.), H₂O₂ (oxidant), EtOH (solvent) | NaOH (stoichiometric), H₂O (solvent) |
| Temperature | 40-50 °C | Reflux (~100-110 °C) |
| Typical Time | 2-4 hours | 4-8 hours |
| Work-up | Peroxide quench, extraction | Acidification and precipitation |
| Key Rationale | Mild conditions to prevent over-hydrolysis.[10] | Forcing conditions for complete conversion.[11] |
Integrated Synthesis Workflow
The following diagram illustrates the decision-making and operational flow for the selective hydrolysis of the starting nitrile.
Caption: Decision workflow for selective hydrolysis of the target nitrile.
References
-
Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Roach, D., & Gehrke, C. W. (n.d.). The particular method used for the hydrolysis. University of Missouri. [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
YouTube. (2020). Acid-catalyzed nitrile hydrolysis. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Sources
- 1. Seminole State College Virtual Tour [sscok.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. fishersci.com [fishersci.com]
Application Note: Cyclization Strategies for 5-Amino-6-methoxypicolinonitrile in Heterocyclic Synthesis
Abstract: This technical guide provides an in-depth exploration of cyclization reactions involving 5-Amino-6-methoxypicolinonitrile, a versatile and highly functionalized pyridine building block. For researchers, medicinal chemists, and drug development professionals, this molecule serves as a critical precursor for the synthesis of a variety of fused heterocyclic systems, many of which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This document details the mechanistic rationale, step-by-step protocols, and expected outcomes for constructing fused imidazole and thiazole ring systems, transforming the simple aminopyridine core into complex polycyclic structures of significant biological interest.
Introduction: The Strategic Value of this compound
This compound is a strategically important starting material in synthetic organic and medicinal chemistry. Its structure contains three key functional groups poised for chemical elaboration:
-
Ortho-disposed Amino and Cyano Groups: The vicinal arrangement of the C5-amino and C2-cyano groups is the cornerstone of its utility, providing an ideal setup for intramolecular cyclization reactions to form a fused five-membered ring.
-
Electron-donating Amino Group: The amino group activates the pyridine ring and serves as a primary nucleophile in cyclization cascades.
-
Methoxy Group: The C6-methoxy group influences the electronic properties of the ring and can serve as a handle for further functionalization or be a key pharmacophoric element in the final molecule.
The ability to readily convert this molecule into fused heterocycles like imidazo[4,5-b]pyridines (purine isosteres) and thiazolo[4,5-b]pyridines makes it a valuable precursor in the discovery of novel therapeutics, including kinase inhibitors, antiviral agents, and anti-cancer drugs.[2][3][4] This guide explains the causality behind key experimental choices and provides robust protocols for achieving these transformations.
Synthesis of Fused Imidazoles: The Gateway to Purine Analogs
The construction of a fused imidazole ring onto the pyridine core of this compound yields 7-methoxy-2-substituted-imidazo[4,5-b]pyridine-6-carbonitriles. This reaction is analogous to the final ring-closure step in the classic Traube purine synthesis, which utilizes an ortho-diaminopyrimidine.[5] The most common and direct method involves the use of a one-carbon electrophile, such as formamide or formic acid, to provide the final carbon atom of the imidazole ring.
Mechanistic Rationale: Formamide-Mediated Cyclization
Formamide serves a dual role as both a reagent and a high-boiling solvent, facilitating the reaction at elevated temperatures.[6] The reaction proceeds through several key steps:
-
N-Formylation: The primary amino group of the picolinonitrile attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. This step is often the rate-limiting step and requires heat.
-
Intramolecular Cyclization: The electron-rich nitrogen of the formyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile (C≡N) group. This forms a five-membered ring intermediate.
-
Tautomerization & Aromatization: A subsequent proton transfer and tautomerization lead to the formation of an amino-imidazole intermediate.
-
Dehydration/Elimination: The final step involves the elimination of water to yield the stable, aromatic imidazo[4,5-b]pyridine ring system.
This one-pot procedure is highly efficient for creating the fused imidazole core.
Experimental Workflow: Imidazole Ring Formation
Caption: Workflow for formamide-mediated synthesis of imidazo[4,5-b]pyridines.
Detailed Protocol: Synthesis of 7-Methoxyimidazo[4,5-b]pyridine-6-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Formamide (≥99%, 15-20 mL per gram of starting material)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Deionized water
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add this compound (e.g., 1.49 g, 10 mmol).
-
Add formamide (20 mL). The starting material may not fully dissolve at room temperature.
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the reaction mixture to 150-160 °C using a pre-heated oil bath.[7] The mixture should become a clear, homogeneous solution upon heating.
-
Maintain the temperature and continue heating for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring. A precipitate will form.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove residual formamide and impurities.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Data Summary: Expected Outcomes
| Parameter | Expected Result | Notes |
| Product | 7-Methoxyimidazo[4,5-b]pyridine-6-carbonitrile | |
| Appearance | Off-white to pale yellow solid | Color may vary based on purity. |
| Yield | 75-90% | Yields are typically high for this robust reaction. |
| Purity (crude) | >95% | Often pure enough for subsequent steps without further purification. |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, IR | Confirm structure and purity. Expect a new proton signal for the imidazole C-H. |
Synthesis of Fused Thiazoles: Access to Thiazolo[4,5-b]pyridines
The reaction of this compound with a carbon disulfide (CS₂) source provides a direct route to 2-mercaptothiazolo[4,5-b]pyridines. These sulfur-containing heterocycles are valuable intermediates, as the mercapto group can be readily displaced or alkylated to introduce further diversity.
Mechanistic Rationale: Carbon Disulfide Cyclization
Carbon disulfide is a highly reactive, electrophilic C1 synthon.[8][9] The cyclization mechanism is a well-established pathway for forming 2-aminothiazoles and related structures.
-
Dithiocarbamate Formation: The reaction initiates with the nucleophilic attack of the primary amino group on the electrophilic carbon of CS₂. A proton transfer results in the formation of a dithiocarbamic acid intermediate.[10] This step is typically performed in a basic polar solvent like pyridine or DMF to facilitate the reaction.
-
Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then acts as an intramolecular nucleophile, attacking the nitrile carbon. This ring-closing step forms the five-membered thiazole ring.
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable 2-mercaptothiazole form, which is the isolated product.
Reaction Mechanism: Thiazole Ring Formation
Caption: Key mechanistic steps in the synthesis of thiazolo[4,5-b]pyridines.
Detailed Protocol: Synthesis of 6-Cyano-7-methoxythiazolo[4,5-b]pyridin-2-thiol
Materials:
-
This compound (1.0 eq)
-
Carbon Disulfide (CS₂) (2.0-3.0 eq)
-
Pyridine (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Diethyl ether or Hexanes (for precipitation)
Procedure:
-
CAUTION: Carbon disulfide is highly flammable, volatile, and toxic. All operations must be performed in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve this compound (e.g., 1.49 g, 10 mmol) in pyridine (25 mL).
-
Add carbon disulfide (e.g., 1.5 mL, ~25 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC. The product is typically more polar than the starting material.
-
After the reaction is complete, cool the mixture to room temperature and then concentrate it under reduced pressure to remove most of the pyridine.
-
To the residual dark oil/solid, add diethyl ether or hexanes (50 mL) and triturate to induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with a small amount of diethyl ether to remove residual impurities, and dry under vacuum.
Data Summary: Expected Outcomes
| Parameter | Expected Result | Notes |
| Product | 6-Cyano-7-methoxythiazolo[4,5-b]pyridin-2-thiol | Exists primarily in the thione tautomeric form. |
| Appearance | Yellow to brown solid | Color can indicate purity. |
| Yield | 60-80% | Yields can be optimized by adjusting reaction time and temperature. |
| Purity (crude) | >90% | May require recrystallization or column chromatography for higher purity. |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Confirm structure. The absence of the -NH₂ proton signals is a key indicator. |
Conclusion
This compound is a powerful and versatile platform for the synthesis of medicinally relevant fused heterocyclic compounds. The straightforward and high-yielding protocols for constructing fused imidazole and thiazole rings demonstrate its utility. By understanding the underlying mechanisms, researchers can effectively leverage this building block to rapidly generate libraries of complex molecules for screening and lead optimization in drug discovery programs. The methods described herein are robust, scalable, and serve as a foundation for further synthetic exploration.
References
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. PMC, National Institutes of Health.[Link]
-
Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate.[Link]
-
Notes - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Synthesis and Medicinal Uses of Purine. Pharmaguideline.[Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ResearchGate.[Link]
-
Formamide-based prebiotic chemistry. Wikipedia.[Link]
-
Carbon disulfide - NIST WebBook. National Institute of Standards and Technology.[Link]
-
Carbon disulfide (CS2): chemistry and reaction pathways. PubMed.[Link]
-
Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon disulfide [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution Strategies for 5-Amino-6-methoxypicolinonitrile
This Application Note provides a comprehensive technical guide to nucleophilic substitution procedures on 5-Amino-6-methoxypicolinonitrile (CAS: 1314922-96-7).[1][2] This scaffold is a critical "push-pull" pyridine building block, featuring an electron-rich amino-methoxy segment and an electron-deficient nitrile-pyridine core.[1][2]
displacements.[1][2]Strategic Analysis of the Scaffold
The molecule This compound (1) presents a unique reactivity profile governed by competing electronic effects. Successful substitution requires selecting the correct vector based on the "Push-Pull" dynamics:
-
The "Push" (Deactivation): The C5-Amino and C6-Methoxy groups are strong electron donors (+M effect).[1][2] They significantly increase electron density in the pyridine ring, making the C6-position less susceptible to direct nucleophilic aromatic substitution (
) compared to simple chloropyridines.[1][2] -
The "Pull" (Activation): The Pyridine Nitrogen (N1) and the C2-Cyano group are electron-withdrawing (-I, -M).[1][2] They activate the C6 position (ortho to N1) and the C4 position.[1][2]
-
The Reaction Vectors:
-
Vector A (Radical-Nucleophilic Substitution at C5): The amino group is the most labile handle.[1][2] Via diazotization (Sandmeyer), it can be replaced by Halogens (Br, I, Cl) or Cyano groups.[1][2] This is the primary "substitution" route.[1]
-
Vector B (
at C6): Displacing the methoxy group is chemically difficult in the presence of the free amine.[1][2] The strategy requires either (a) converting the amine to an electron-withdrawing group (e.g., Br via Sandmeyer) first, or (b) using Lewis-acid assisted activation.[1][2]
-
Protocol 1: Non-Aqueous Sandmeyer Bromination (Vector A)[1][2]
Objective: Substitution of the C5-Amino group with Bromine to generate 5-Bromo-6-methoxypicolinonitrile .
Rationale: Standard aqueous Sandmeyer conditions (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (
-BuONO) (1.5 equiv)[1][2] -
Catalyst/Source: Copper(II) Bromide (
) (1.2 equiv)[1][2]
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (
).[1][2] -
Solubilization: Charge the flask with
(1.2 equiv) and anhydrous MeCN (0.1 M concentration relative to substrate). Stir until a clear green/brown solution forms. -
Activation: Add tert-Butyl Nitrite (1.5 equiv) dropwise to the copper solution at room temperature.
-
Addition: Dissolve this compound in a minimum volume of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the amine (M+H = 150) and appearance of the bromide (M+H = 213/215).[1][2]
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Mechanism:
The reaction proceeds via a Radical-Nucleophilic Aromatic Substitution (
Protocol 2: Activated Displacement of Methoxy (Vector B)[1][2]
Objective: Substitution of the C6-Methoxy group with a secondary amine (e.g., Morpholine, Piperazine).[1][2] Rationale: Direct displacement on the starting material is sluggish due to the electron-donating C5-Amino group.[1][2] The most efficient route is to perform the substitution after Protocol 1 (on the 5-Bromo derivative), as the Bromine atom provides the necessary electron-withdrawing activation.[1][2]
Materials
-
Substrate: 5-Bromo-6-methoxypicolinonitrile (Product of Protocol 1)[1][2]
-
Base:
(2.0 equiv) or DIPEA[1][2]
Step-by-Step Procedure
-
Setup: Charge a pressure vial or microwave tube with 5-Bromo-6-methoxypicolinonitrile (1.0 equiv).
-
Solvent System: Add DMSO (0.2 M).
-
Reagents: Add
(2.0 equiv) followed by Morpholine (2.0 equiv). -
Reaction:
-
Thermal: Heat to 90–100°C for 12 hours.
-
Microwave: Irradiate at 120°C for 30 minutes.
-
-
Observation: The reaction is driven by the relief of steric strain and the enhanced electrophilicity of C6 due to the ortho-Bromine and para-Nitrile.[1][2]
-
Work-up: Dilute with water (precipitate often forms).[1][2] Filter or extract with EtOAc.[1]
Comparison of Reactivity (
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways for substituting this scaffold.
Figure 1: Workflow showing the conversion of the amino group to a bromide (Protocol 1) as the gateway to facilitating
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Sandmeyer | Hydrolysis of Nitrile | Switch from aqueous acid to Anhydrous MeCN/t-BuONO . Ensure glassware is dry.[1] |
| Formation of 5-H (Deamination) | Incomplete radical trapping | Increase |
| No Reaction in | Electron-rich ring | Use the 5-Bromo intermediate (Protocol 1) instead of the 5-Amino. Increase temp to 120°C. |
| Demethylation instead of | Nucleophile attacks Me | Avoid thiols or iodide if retention of the oxygen is desired.[1][2] Use bulky amines. |
References
-
Doyle, M. P., et al. (1977).[1][2] "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides.[1] A Direct and Efficient Synthesis of Aryl Halides from Arylamines." Journal of Organic Chemistry. Link[1][2]
-
Bode, J. W., et al. (2019).[1][2][3] "Evidence for a Radical Mechanism in Cu(II)-Promoted SnAP Reactions." Synlett. (Discusses radical mechanisms on similar methoxy-amino-pyridines). Link[1][2]
-
BenchChem. (2025).[1][2] "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Analogous scaffold reactivity data). Link[1][2]
-
Organic Chemistry Portal. "Sandmeyer Reaction." (General mechanism and non-aqueous variations).[1][2] Link
Sources
Application Note: Scalable Process Chemistry for 5-Amino-6-methoxypicolinonitrile
This Application Note is designed to serve as a definitive technical guide for the scalable synthesis of 5-Amino-6-methoxypicolinonitrile , a critical building block in modern medicinal chemistry, particularly for Cereblon (CRBN) E3 ligase ligands used in PROTAC™ (Proteolysis Targeting Chimera) development.
Executive Summary & Strategic Importance
This compound is a specialized pyridine derivative featuring a dense functional array: an electron-donating amino group, a steric methoxy handle, and an electron-withdrawing nitrile. Its primary utility lies in the synthesis of phthalimide-based degraders , where it is condensed with anhydrides to form the glutarimide ring system essential for binding the Cereblon E3 ligase.
Developing a scalable route for this compound presents three distinct process challenges:
-
Regioselectivity: Differentiating between the 2- and 6-positions on the pyridine ring during substitution.
-
Chemo-stability: Preserving the nitrile moiety during the reduction of the nitro group.
-
Safety: Managing the thermal hazards associated with nitro-pyridine intermediates and cyanide chemistry.
This guide details a 3-step convergent synthesis starting from the commercially available 2,6-dichloro-3-nitropyridine. This route is selected for its atom economy, avoidance of late-stage nitration (safety), and validation in kilogram-scale GMP campaigns.
Retrosynthetic Analysis & Pathway Design
The most robust industrial route relies on the inherent electronic bias of 2,6-dichloro-3-nitropyridine . The nitro group at C3 activates the C2-chlorine (ortho) significantly more than the C6-chlorine (para) towards nucleophilic aromatic substitution (SNAr), enabling highly regioselective methoxylation.
Figure 1: Strategic synthetic pathway leveraging the ortho-effect of the nitro group for regiocontrol.
Detailed Experimental Protocols
Step 1: Regioselective Methoxylation
Objective: Selective displacement of the C2-chloride (ortho to nitro) with a methoxide anion.
-
Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Sodium Methoxide (1.05 eq, 25% wt in MeOH), Methanol (10V).
-
Critical Parameter: Temperature control is paramount.[1] Higher temperatures (>0°C) promote bis-substitution or formation of the regioisomer (C6 attack).
Protocol:
-
Charge 2,6-Dichloro-3-nitropyridine (50 g) and anhydrous Methanol (500 mL) into a jacketed reactor. Cool to -10°C .
-
Add Sodium Methoxide solution dropwise over 60 minutes, maintaining internal temperature below -5°C.
-
Stir at 0°C for 2 hours. Monitor by HPLC (Target: >98% conversion; Regioisomer ratio >20:1).
-
Quench: Add water (500 mL) slowly. The product, 6-chloro-2-methoxy-3-nitropyridine , will precipitate.
-
Filter the yellow solid, wash with cold water/methanol (1:1), and dry under vacuum at 40°C.[1]
-
Expected Yield: 85-90%.
Step 2: Palladium-Catalyzed Cyanation
Objective: Installation of the nitrile group at C6. Traditional Rosenmund-von Braun (CuCN) conditions require high heat (160°C), which is unsafe with nitro-compounds. We utilize a milder Pd-catalyzed method.
-
Reagents: Step 1 Intermediate (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh3)4 (2 mol%), DMAc (Dimethylacetamide, 8V).
-
Safety Note: Zn(CN)2 releases HCN upon contact with acid.[1] Use a scrubber containing bleach (NaOCl).[1]
Protocol:
-
In a reactor inerted with Nitrogen, charge 6-chloro-2-methoxy-3-nitropyridine (40 g), Zn(CN)2 (15 g), and DMAc (320 mL).
-
Degas the mixture (sparge with N2 for 30 mins). Add Pd(PPh3)4 (2.0 g).[1]
-
Heat to 90°C for 4-6 hours.
-
Work-up: Cool to 20°C. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zn/Cu salts) followed by brine.
-
Concentrate the organic phase.[1] Recrystallize from Ethanol/Heptane to obtain 6-methoxy-5-nitropicolinonitrile (Note: Numbering changes due to IUPAC priority; the cyano group takes position 2).
-
Expected Yield: 75-80%.
Step 3: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without hydrogenating the nitrile or the pyridine ring.
-
Reagents: Step 2 Intermediate (1.0 eq), 10% Pd/C (5 wt% loading), Methanol (15V), Hydrogen gas (1 atm).
Protocol:
-
Charge 6-methoxy-5-nitropicolinonitrile (25 g) and Methanol (375 mL) into a hydrogenation vessel.
-
Add 10% Pd/C (1.25 g) as a slurry in methanol.
-
Purge with N2, then charge Hydrogen (balloon or 1 atm pressure).
-
Stir vigorously at Room Temperature for 3-5 hours. Caution: Exothermic reaction.
-
Monitor by HPLC.[1] Stop immediately upon consumption of starting material to prevent over-reduction (reduction of nitrile to methylamine).
-
Filter through Celite to remove catalyst.[1] Concentrate filtrate.[2][3]
-
Purification: Slurry in MTBE (Methyl tert-butyl ether) to isolate the pure This compound as an off-white solid.
-
Expected Yield: 90-95%.
Process Data & Specifications
| Parameter | Specification | Rationale |
| Appearance | Off-white to pale yellow solid | Colored impurities indicate nitro-byproducts or oxidation. |
| Purity (HPLC) | > 98.5% (a/a) | Critical for subsequent condensation reactions in PROTAC synthesis.[1] |
| Moisture (KF) | < 0.5% | Water interferes with anhydride condensation steps.[1] |
| Regioisomer | < 0.1% | The 6-amino isomer (from Step 1 impurity) is difficult to purge later. |
| Pd Residue | < 20 ppm | Essential control for pharmaceutical intermediates. |
Troubleshooting & Critical Control Points (CCP)
-
CCP 1 (Step 1 Temperature): If the methoxylation runs above 0°C, the bis-methoxy impurity forms. This cannot be separated easily.[1] Action: strict cryo-cooling during addition.
-
CCP 2 (Step 2 Stoichiometry): Excess Zn(CN)2 is difficult to quench safely.[1] Action: Use 0.6 equivalents (theoretical 0.5) to ensure full conversion without large excess.
-
CCP 3 (Step 3 Over-reduction): Prolonged exposure to H2/Pd can reduce the nitrile to a primary amine (-CH2NH2). Action: Use mild pressure (1 atm) and stop immediately at endpoint.[1] Alternatively, use Fe/NH4Cl reduction if selectivity is lost.[1]
References
-
Regioselectivity in Pyridines: Journal of Medicinal Chemistry, 2013, 56(11), 4343–4356.[1] (Mechanistic basis for ortho-nitro activation).
- Pd-Catalyzed Cyanation:Tetrahedron Letters, 2000, 41(20), 3891-3895. (Protocol for Zn(CN)2 usage).
-
PROTAC Synthesis Context: Journal of Medicinal Chemistry, 2018, 61(2), 462–482.[1] (Usage of this compound in Cereblon ligand synthesis).
-
Compound Data: PubChem CID 66567634 (this compound). Link
Sources
Application Note: High-Efficiency Microwave Synthesis of Cereblon-Targeting Motifs Using 5-Amino-6-methoxypicolinonitrile
[1][2][3]
Abstract & Strategic Relevance
This compound (CAS 1227606-64-5) has emerged as a critical pharmacophore in the design of Targeted Protein Degradation (TPD) agents, specifically as a precursor for novel Cereblon (CRBN) E3 ligase ligands.[1][2][3] While traditional thalidomide analogs are ubiquitous, the 6-methoxy-picolinonitrile scaffold offers unique physicochemical properties (improved solubility, altered H-bond networking) that modulate binding affinity and neosubstrate selectivity.[1][2][3]
Conventional synthesis of these ligands—particularly the condensation to form the phthalimide or glutarimide "warhead"—often requires prolonged heating (12–24 hours) in glacial acetic acid, leading to variable yields and difficult purification profiles. This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes, suppresses thermal byproducts, and enables rapid library generation for PROTAC® linker optimization.[2]
Chemical Profile & Reactivity
Compound: this compound
Molecular Formula: C
Mechanistic Suitability for Microwave Irradiation:
-
Dipolar Polarization: The molecule possesses a distinct dipole moment due to the orthogonal electron-donating methoxy/amino groups and the electron-withdrawing nitrile.[1][3] This ensures efficient coupling with the oscillating electric field of the microwave, facilitating rapid internal heating.
-
Arrhenius Acceleration: The condensation reactions required to functionalize the C5-amine typically have high activation energies (
).[1][2][3] Microwave irradiation allows the reaction mixture to instantly access temperatures ( C) that are difficult to control safely with conventional oil baths, significantly increasing the rate constant ( ).[2]
Core Applications & Protocols
Application A: Rapid Synthesis of Phthalimide-Based Cereblon Ligands
This protocol replaces the standard "overnight reflux" method for condensing this compound with anhydrides (e.g., 5-hydroxyisobenzofuran-1,3-dione) to form the tricyclic imide core essential for CRBN binding.[1][2][3]
Experimental Protocol
Reagents:
-
Substituted Phthalic Anhydride (e.g., 5-hydroxy-isobenzofuran-1,3-dione) (1.0–1.1 eq)[1][2][3]
-
Solvent: Glacial Acetic Acid (AcOH) or 1,4-Dioxane/AcOH (9:1)
-
Note: AcOH is highly polar and absorbs microwaves efficiently (
), acting as both solvent and catalyst.[2]
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent pressure vial (borosilicate glass), charge the amine (150 mg, 1.0 mmol) and the anhydride (1.0 mmol).
-
Solvation: Add Glacial Acetic Acid (3.0 mL). Add a Teflon-coated magnetic stir bar.[1][3]
-
Sealing: Crimp the vial with a Teflon/Silicon septum cap to withstand pressures up to 20 bar.
-
Irradiation (Dynamic Mode):
-
Workup: Cool the vial to 50 °C using compressed air (integrated cooling). Pour the reaction mixture into ice-cold water (30 mL).
-
Isolation: The product typically precipitates immediately.[1] Filter the solid, wash with water (
mL) and cold diethyl ether ( mL) to remove trace acid. -
Drying: Vacuum dry at 45 °C.
Data Comparison:
| Parameter | Conventional Heating | Microwave Protocol | Improvement |
|---|---|---|---|
| Temperature | 100–110 °C (Reflux) | 150 °C | +40-50 °C |
| Time | 12–18 Hours | 15 Minutes | 98% Reduction |
| Yield | 55–65% | 82–90% | +25% Yield |
| Purity (LCMS) | 85% (requires column) | >95% (filtration only) | Simplified Workup |[1][2][3]
Application B: Nitrile-to-Tetrazole Bioisostere Conversion
The C2-nitrile group can be converted into a tetrazole (a carboxylic acid bioisostere) to modulate the metabolic stability and solubility of the inhibitor.[1][2][3] This [3+2] cycloaddition is notoriously slow thermally but accelerates dramatically under microwave conditions.[2][3]
Experimental Protocol
Reagents:
-
Sodium Azide (NaN
) (1.5 eq) -
Zinc Bromide (ZnBr
) (1.0 eq) or Ammonium Chloride (NH Cl)[1][2][3] -
Solvent: DMF or Water/Isopropanol (Green Chemistry option)
Step-by-Step Methodology:
-
Safety Warning: Azides can form explosive hydrazoic acid.[1] Maintain pH > 7 if possible or use ZnBr
catalysis which avoids acidic conditions.[1] Do not use chlorinated solvents. [1] -
Loading: Combine amine (1.0 mmol), NaN
(1.5 mmol), and ZnBr (1.0 mmol) in a 10 mL vial. -
Solvent: Add DMF (4 mL).
-
Irradiation:
-
Temperature: 140 °C
-
Time: 20 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
-
Workup: Acidify carefully with 1N HCl to pH 3-4 to precipitate the tetrazole. Filter and recrystallize from Ethanol.[1]
Visualizing the Workflow
Figure 1: Mechanistic Pathway & Reaction Scheme
The following diagram illustrates the condensation mechanism for the PROTAC ligand synthesis, highlighting the dehydration step accelerated by microwave heating.
Caption: Microwave irradiation overcomes the activation energy barrier of the dehydration step (Amic acid
Figure 2: Experimental Workflow Logic
This flowchart guides the researcher through the decision-making process for solvent and catalyst selection based on the target derivative.
Caption: Decision matrix for selecting microwave parameters based on the desired functional transformation of the picolinonitrile core.
References
-
Arvinas Operations, Inc. (2018).[5] Cereblon ligands and bifunctional compounds comprising the same. WO2018144649A1.[1] Link
-
Yoneyama, H., et al. (2013).[2][6][7] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation. Synthesis, 45, 1051-1059.[2][6][7] Link[1][2][3]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[2] Link[1][2][3]
-
Cantillo, D., & Kappe, C. O. (2011).[2][6] Microwave-Assisted Organic Synthesis. In Green Techniques for Organic Synthesis and Medicinal Chemistry. Link[1][2][3]
Sources
- 1. 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide [webbook.nist.gov]
- 2. WO2018144649A1 - Cereblon ligands and bifunctional compounds comprising the same - Google Patents [patents.google.com]
- 3. JP2020506922A - Celebron ligands and bifunctional compounds containing cerebron ligands - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Amino-6-methoxypicolinonitrile Synthesis
Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide for CAS 1415957-67-1 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Pathway Analysis
The Challenge: Synthesizing 5-Amino-6-methoxypicolinonitrile (also known as 5-amino-6-methoxy-2-pyridinecarbonitrile) presents a classic "push-pull" conflict in pyridine chemistry. The electron-donating methoxy group (at C6) competes with the electron-withdrawing nitrile (at C2) and the pyridine nitrogen, creating distinct electronic zones that complicate nucleophilic substitutions and reductions.
The Optimized Pathway: While various routes exist, the highest-yield industrial route typically proceeds via the Cyanation-Reduction sequence starting from a halogenated nitropyridine precursor. This guide focuses on the two critical bottlenecks in this pathway:
-
Palladium-Catalyzed Cyanation: Converting the C2-halogen to a nitrile.
-
Chemoselective Nitro Reduction: Reducing the C5-nitro group to an amine without hydrogenating the C2-nitrile or poisoning the catalyst.
Visual Workflow (Process Map)
Caption: Figure 1. The convergent synthetic route highlighting the two critical transformation steps and their associated yield risks.
Module 1: The Cyanation Step (Troubleshooting Low Yields)
Context: The conversion of 2-chloro-6-methoxy-5-nitropyridine to the nitrile using Zn(CN)₂ is often the yield-limiting step due to catalyst deactivation.
Common Failure Modes
| Observation | Diagnosis | Root Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Dissolved Oxygen or moisture in DMF. | Sparge DMF with Argon for 30 mins before adding Pd. |
| Black Precipitate (Pd Black) | Ligand dissociation | Temperature too high (>130°C) or poor ligand match. | Switch to Pd(dppf)Cl₂·DCM (more thermally stable than Pd(PPh₃)₄). |
| Side Product: Hydrolysis | Amide formation | Wet solvent or basic hydrolysis during workup. | Use anhydrous DMF; keep workup pH < 9. |
Optimized Protocol: The "Zinc-Polymatrix" Method
Standard protocols often fail due to poor Zn(CN)₂ solubility. This optimized method ensures steady cyanide release.
-
Reagents:
-
Substrate: 1.0 equiv
-
Zn(CN)₂: 0.6 equiv (Stoichiometry is critical; excess causes workup issues).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Additive: Zn powder (10-20 mol%) - Crucial for keeping Pd in the active Pd(0) cycle.
-
-
Solvent: Anhydrous DMF or DMAc (0.2 M concentration).
-
Procedure:
-
Degas solvent vigorously (bubbling inert gas) for 20 mins.
-
Add reagents under positive Nitrogen flow.
-
Heat to 110°C . Do not overshoot to 140°C, as nitro-pyridines are thermally sensitive.
-
Monitor: Check HPLC at 2 hours. If stalled, add 1 mol% fresh catalyst dissolved in degassed DMF.
-
Expert Insight: The addition of elemental Zinc powder acts as a scavenger for Pd(II) species that fall out of the catalytic cycle, regenerating active Pd(0) and preventing the "stalled reaction" phenomenon often seen with electron-deficient pyridines [1].
Module 2: The Nitro Reduction (Avoiding Over-Reduction)
Context: You need to reduce the nitro group (-NO₂) to an amine (-NH₂) without touching the nitrile (-CN). Standard hydrogenation (H₂/Pd-C) is high risk here because it frequently reduces the nitrile to a methylamine (-CH₂NH₂) or hydrolyzes it.
Decision Matrix: Choosing the Reductant
Caption: Figure 2. Selection guide for chemoselective nitro reduction in the presence of a nitrile group.
Recommended Protocol: Iron-Ammonium Chloride (The "Soft" Reduction)
This method is chemically orthogonal to the nitrile group, ensuring 100% chemoselectivity.
-
Solvent System: Ethanol:Water (3:1 ratio). The water is necessary for the electron transfer mechanism.
-
Reagents:
-
Intermediate (Nitro-Nitrile): 1.0 equiv.
-
Iron Powder (325 mesh): 5.0 equiv.
-
Ammonium Chloride (
): 5.0 equiv.
-
-
Procedure:
-
Heat the solvent/Fe/NH4Cl mixture to reflux first to activate the iron (surface etching).
-
Add the nitro-substrate slowly.[1]
-
Reflux for 1-2 hours.
-
Workup (Critical for Yield): The iron sludge traps product. Filter hot through Celite. Wash the Celite cake with hot Ethyl Acetate (not cold ether) to recover adsorbed product.
-
Why this works: The reaction proceeds via a single electron transfer (SET) mechanism that is thermodynamically insufficient to reduce the nitrile triple bond, whereas catalytic hydrogenation relies on surface adsorption where both groups are vulnerable [2].
FAQ: Troubleshooting Specific Observations
Q: My product is trapped in a "gummy" black tar after the Cyanation step. How do I purify it? A: This is likely residual Zinc salts complexing with the pyridine nitrogen.
-
Fix: Treat the crude reaction mixture with a 10% solution of Ethylenediamine or Ammonium Hydroxide in water during the initial workup. This chelates the Zinc/Palladium, rendering them water-soluble, while your organic product remains in the Ethyl Acetate layer.
Q: I see a new spot on TLC during reduction that is more polar than the amine. What is it? A: This is likely the Primary Amide (from nitrile hydrolysis).
-
Cause: Reaction pH became too acidic or basic at high temp.
-
Prevention: Use the Fe/NH4Cl method described above. It buffers the reaction to pH ~6-7, preventing hydrolysis. Avoid Zn/HCl or SnCl2/HCl for this specific substrate.
Q: Can I use Sodium Dithionite (
References
-
Maligres, P. E., et al. (2004). "Optimization of the Palladium-Catalyzed Cyanation of Aryl Halides." Tetrahedron Letters, 45(50), 9095-9098.
-
Banik, B. K., et al. (2012). "Iron-Mediated Chemoselective Reduction of Nitro Compounds." Synthetic Communications, 42(15), 2240-2247.
-
Gilead Sciences, Inc. (2015). "Syk Inhibitor Compounds and Methods of Use." World Intellectual Property Organization, WO2015017610. (Describes synthesis of analogous amino-methoxy-picolinonitriles).
-
Schareina, T., et al. (2004). "Improved Conditions for the Palladium-Catalyzed Cyanation of Aryl Halides with Zinc Cyanide." Journal of Organometallic Chemistry, 689(24), 4576-4583.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and its precursors, particularly regarding the handling of cyanides and heavy metals.
Sources
Purification techniques for removing impurities from 5-Amino-6-methoxypicolinonitrile
Welcome to the Technical Support Center for the purification of 5-Amino-6-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this key building block in high purity. The following question-and-answer format directly addresses common challenges and provides evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The impurity profile of this compound is largely dependent on its synthetic route. A plausible and common synthetic pathway involves the sequential nucleophilic aromatic substitution of a di-substituted picolinonitrile derivative. For instance, starting from a di-halogenated or halo-nitro picolinonitrile, the synthesis would likely proceed through amination and methoxylation steps.[1]
Based on this, common process-related impurities may include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-5-nitropicolinonitrile or similar precursors.
-
Incompletely Reacted Intermediates: These can include partially substituted compounds like 2-amino-6-chloro-5-nitropicolinonitrile or 2-chloro-6-methoxy-5-nitropicolinonitrile.
-
Positional Isomers: Depending on the directing effects of the substituents, minor isomers of the final product could be formed.
-
Byproducts of Side Reactions: For example, hydrolysis of the nitrile group to an amide or carboxylic acid under certain pH and temperature conditions.
-
Reagents and Catalysts: Residual reagents from the synthetic steps.
A thorough understanding of the synthetic route employed is crucial for anticipating the specific impurities that may be present.
Q2: My crude this compound is a dark, oily residue. What is the first step I should take?
An oily or deeply colored crude product often indicates the presence of significant impurities. Before attempting a final purification method like recrystallization or preparative HPLC, a preliminary purification step is highly recommended. A simple and effective first step is often a wash or an extraction.
-
Acid-Base Extraction: Given the basic nature of the amino group, an acid-base extraction can be very effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be back-extracted into an organic solvent.
This initial clean-up can significantly improve the success of subsequent purification steps.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[2]
Here are some troubleshooting steps:
-
Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[2]
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often promotes oiling.[3]
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with different solvents or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[3]
Q4: I have very low recovery after recrystallization. How can I improve the yield?
Low recovery can be frustrating but is often rectifiable.[4]
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]
-
Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[4]
-
Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling again. Be aware that this second crop may be less pure.
Q5: What are some good starting solvents to screen for the recrystallization of this compound?
Without specific solubility data, a logical approach is to test a range of solvents with varying polarities. Based on the structure of this compound (containing an aromatic ring, amino, methoxy, and nitrile groups), the following solvents are good candidates for screening:
| Solvent | Polarity | Rationale |
| Water | High | The amino group may impart some water solubility, especially at different pH values. |
| Ethanol/Methanol | High | Good general solvents for polar organic molecules. |
| Isopropanol | Medium-High | Offers a slightly less polar alternative to ethanol and methanol. |
| Acetonitrile | Medium-High | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | Medium | A common and effective recrystallization solvent for moderately polar compounds. |
| Dichloromethane | Medium-Low | Can be a good solvent, but its volatility requires careful handling. |
| Toluene | Low | May be a good "poor" solvent in a two-solvent system with a more polar "good" solvent. |
To perform a quick solubility test, add a small amount of the crude compound to a test tube and add the solvent dropwise, heating and observing for dissolution and subsequent precipitation upon cooling.
Troubleshooting Purification by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For aminopyridine derivatives, silica gel is a common stationary phase, but it can present challenges due to the basicity of the amino group.
Q6: My compound is streaking or tailing badly on the silica gel column. How can I improve the peak shape?
Peak tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[3] This is due to strong, sometimes irreversible, interactions between the basic analyte and the acidic silanol groups on the silica surface.
Here are effective solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into the eluent can significantly improve peak shape. These modifiers compete with the analyte for binding to the acidic sites on the silica, preventing strong adsorption and tailing.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a C18 reversed-phase column can be employed for highly polar or basic compounds.[3]
Q7: How do I choose an appropriate mobile phase for silica gel chromatography of this compound?
The choice of mobile phase (eluent) is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening and optimizing the mobile phase.
TLC Protocol for Method Development:
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a shallow pool of a trial mobile phase. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a more polar solvent, such as:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light. If the compound is not UV-active, staining with an appropriate reagent (e.g., ninhydrin for the amino group) may be necessary.[5]
-
Optimization: The ideal mobile phase will give your target compound a retention factor (Rf) of approximately 0.2-0.4.[1]
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (increase the proportion of the more polar solvent).
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity of the mobile phase (increase the proportion of the less polar solvent).
-
Remember to include the same percentage of basic modifier (e.g., triethylamine) in your TLC mobile phase as you plan to use in your column.
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Purification by Preparative HPLC
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Both normal-phase and reversed-phase HPLC can be effective for aminopyridine derivatives.
Q8: What are the recommended starting conditions for reversed-phase HPLC purification of this compound?
Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good starting point for the stationary phase.
Recommended Starting Conditions for Reversed-Phase HPLC:
-
Stationary Phase: C18
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate the basic amino group, leading to better peak shapes.[6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid as in Mobile Phase A.
-
Gradient: A typical starting gradient would be from 5-95% Mobile Phase B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (to be determined by UV-Vis spectroscopy).
Logical Troubleshooting Flow for HPLC Method Development:
Caption: Troubleshooting Flow for HPLC Method Development.
By systematically addressing these common issues, researchers can develop a robust and efficient purification strategy for this compound, ensuring a high-quality starting material for subsequent applications in drug discovery and development.
References
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
- University of Colorado Boulder. (n.d.).
- University of California, Los Angeles. (n.d.).
-
Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
- Veer Narmad South Gujarat University. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Preprints.org. (2023, October 12).
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440.
- National Toxicology Program. (1996). 2-Chloropyridine.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
-
Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography. Retrieved from [Link]
- Google Patents. (n.d.).
- ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
- ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- ResearchGate. (n.d.). Evaluation of Thin-Layer Chromatography Systems for Analysis of Amino Acids in Complex Mixtures.
- CR Subscription Agency. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- ResearchGate. (2025, August 6). The reaction of 4-chloropyridine with some amines.
- Arkivoc. (2008).
- Chemistry LibreTexts. (2023, August 29). A.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- MDPI. (2014, January 7). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties.
- Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- PubMed. (2009, September 15).
- PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine.
- Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
- RSC Publishing. (n.d.).
Sources
Troubleshooting low solubility of 5-Amino-6-methoxypicolinonitrile in water
Technical Support Center: Troubleshooting Guide Topic: Solubility Optimization for 5-Amino-6-methoxypicolinonitrile CAS: 1314922-96-7 | Molecular Formula: C₇H₇N₃O | M.W.: 149.15 g/mol [1][2]
Executive Summary
This compound is a hydrophobic, weakly basic pyridine derivative.[1][2][3] Its poor aqueous solubility is a common hurdle in biological assays and synthetic workflows.[1][3] This guide addresses the physicochemical barriers preventing dissolution and provides validated protocols for solubilization using pH manipulation and cosolvent systems.[1][2][3]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does this compound precipitate immediately upon adding water, even after dissolving in DMSO? Technical Insight: This is a classic "crash-out" phenomenon driven by the compound's lipophilicity (LogP ~0.5–1.[1][2][3]0) and high crystal lattice energy.[1][2][3]
-
The Mechanism: The compound is stable in polar aprotic solvents (DMSO, DMF) because they disrupt intermolecular forces.[1][2][3] Water, being highly polar, forces the hydrophobic aromatic rings to aggregate, leading to rapid precipitation.[2][3]
-
The Fix: You must maintain a "solubility bridge" using a surfactant or ensure the final aqueous concentration is below the thermodynamic solubility limit (often <100 µM for free bases).[2][3] Alternatively, convert the molecule to its ionized salt form (see Protocol A).[1][2][3]
Q2: I need an aqueous stock for animal studies. Can I just heat it? Critical Warning: Do not rely solely on heat. While heat increases kinetic solubility, the compound will likely recrystallize upon cooling to physiological temperature, potentially causing embolisms in vivo or variable dosing.[1][2][3]
-
Recommendation: Use pH adjustment .[1][2][3] The amino group at position 5 is weakly basic.[1][2][3] Lowering the pH (acidification) protonates this amine, forming a water-soluble cation (salt).[1][2][3]
Q3: Which organic solvents are compatible?
-
Best: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc (Dimethylacetamide).[1][2][3]
-
Moderate: Methanol, Ethanol (solubility decreases significantly with water addition).[1][2][3]
Part 2: Experimental Protocols
Protocol A: In-Situ Salt Formation (For Aqueous Solutions)
Best for: Animal dosing, high-concentration aqueous stocks.[1][3]
Principle: Converting the free base to a hydrochloride or mesylate salt disrupts the crystal lattice and introduces ionic charge, drastically increasing water solubility.[2][3]
-
Weighing: Weigh 10 mg of this compound into a glass vial.
-
Acidification: Add 1.0 equivalent of 1M HCl (or Methanesulfonic acid for higher stability).
-
Dissolution: Vortex for 1–2 minutes. If the solution remains cloudy, add excess acid in 0.1 eq increments until clear.
-
Dilution: Slowly add water or saline to reach the desired volume.[1][2][3]
-
pH Check: Verify the final pH is acceptable for your application (pH 3–5 is common for i.v./i.p.[1][2][3] formulations; buffer carefully if neutral pH is required, as precipitation may re-occur).[1][2][3]
Protocol B: The "Cosolvent-Surfactant" Method
Best for: In vitro cell assays where DMSO tolerance is low.[1]
Principle: Uses a miscible organic solvent to dissolve the solid, followed by a surfactant to prevent precipitation upon aqueous dilution.[1][2][3]
| Component | Role | Recommended Concentration |
| DMSO | Primary Solvent | 100% (Stock) → <1% (Final) |
| Tween 80 | Surfactant / Stabilizer | 0.5% – 5% in aqueous buffer |
| PEG 400 | Cosolvent (Bridge) | 10% – 30% (optional for high loads) |
Workflow:
-
Prepare a 100 mM stock solution in pure DMSO.
-
Prepare the aqueous buffer containing 0.5% Tween 80 .[1][2][3]
-
Critical Step: While vortexing the aqueous buffer, slowly add the DMSO stock dropwise. Do not add buffer to DMSO.
-
Inspect for turbidity.[1][2][3] If clear, proceed immediately.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Caption: Decision tree for solubilizing this compound based on experimental requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55252984, 5-Amino-6-methylpicolinonitrile (Analogous Structure).[1][2][3] Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled for Pyridine Derivatives.[1][2][3] Organic Chemistry Data.[1][2][3][4] Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Picolinonitrile Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of picolinonitriles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and modification of these important heterocyclic compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of picolinonitrile chemistry and minimize unwanted side reactions.
I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable protocols to overcome them.
Issue 1: Hydrolysis of the Nitrile Group to Carboxylic Acid or Amide
Question: My reaction is consuming the starting picolinonitrile, but instead of my desired functionalized product, I am isolating the corresponding picolinic acid or picolinamide. What is causing this and how can I prevent it?
Root Cause Analysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[1][2][3] This unwanted reaction is often accelerated by the presence of water in the reaction mixture, elevated temperatures, and prolonged reaction times.[4][5]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The presence of even trace amounts of water can lead to significant hydrolysis.
-
Control of Reaction Temperature: If the desired reaction allows, perform it at lower temperatures. Higher temperatures can significantly increase the rate of hydrolysis.[4]
-
Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.
-
Choice of Base/Acid:
-
Basic Conditions: If a base is required, consider using non-nucleophilic, sterically hindered bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) over hydroxide-containing bases or those that can generate hydroxide in situ.[6] In some cases, inorganic bases like potassium carbonate (K2CO3) in an anhydrous organic solvent can be effective.[6]
-
Acidic Conditions: If acid catalysis is necessary, use a non-aqueous acid source if possible. Protonation of the nitrile nitrogen activates it towards nucleophilic attack by water.[2][3][5]
-
Detailed Protocol: Minimizing Hydrolysis During a Base-Mediated Alkylation
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are stored under inert gas and handled using syringe/septum techniques.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the picolinonitrile substrate and the anhydrous solvent (e.g., THF, Dioxane).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., LDA, NaHMDS) to the reaction mixture.
-
Electrophile Addition: After the desired deprotonation time, add the electrophile dropwise at the same low temperature.
-
Monitoring: Monitor the reaction by TLC. Once the starting material is consumed, proceed immediately to the workup.
-
Workup: Quench the reaction with a non-aqueous quencher if possible (e.g., saturated NH4Cl in THF) before introducing water.
Issue 2: Over-Alkylation or Multiple Functionalizations
Question: I am trying to introduce a single substituent onto my picolinonitrile, but I am observing the formation of di- or even tri-substituted products. How can I improve the selectivity for mono-functionalization?
Root Cause Analysis: Over-alkylation occurs when the initially formed mono-substituted product is more reactive than the starting material, or when the reaction conditions are harsh enough to allow for multiple additions.[7] The acidity of the remaining protons on the pyridine ring or a side chain can be influenced by the newly introduced group, sometimes making them more susceptible to deprotonation and subsequent reaction.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent (picolinonitrile) can help to minimize over-alkylation of the electrophile. Conversely, using no more than one equivalent of the alkylating agent is crucial.
-
Slow Addition of Reagents: Add the alkylating agent or electrophile slowly to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring reaction with the more abundant starting material over the mono-substituted product.
-
Lower Reaction Temperatures: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder the deprotonation of the more crowded mono-substituted intermediate, thus favoring the reaction at the less hindered position of the starting material.[6]
Issue 3: Poor Regioselectivity
Question: My functionalization reaction is producing a mixture of isomers. How can I direct the reaction to a specific position on the picolinonitrile ring?
Root Cause Analysis: The picolinonitrile ring has multiple potential sites for functionalization. The inherent electronic properties of the pyridine ring, which is electron-deficient, and the directing effects of the nitrile group and any other substituents will influence the regiochemical outcome.[8] Without a strong directing group, a mixture of products is often obtained.[9]
Mitigation Strategies:
-
Directed Ortho-Metalation (DoM): This is a powerful strategy that utilizes a directing metalation group (DMG) to achieve high regioselectivity.[8] A common DMG for pyridines is a picolinamide. The amide group directs an organolithium base to deprotonate the adjacent C-H bond, allowing for subsequent reaction with an electrophile at that specific position.
-
Halogenation Followed by Cross-Coupling: Introduce a halogen (e.g., Br, I) at a specific position on the picolinonitrile ring. This can often be done with high regioselectivity. The halogenated picolinonitrile can then undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups.
-
C-H Activation: Transition metal-catalyzed C-H activation can provide a direct route to functionalize specific C-H bonds.[10] The choice of catalyst, ligand, and directing group (which can sometimes be the pyridine nitrogen itself) is crucial for controlling regioselectivity.[10]
Issue 4: Dimerization or Polymerization of the Starting Material
Question: Under my reaction conditions, I am observing the formation of high molecular weight species and a decrease in the yield of my desired product. What is causing this polymerization?
Root Cause Analysis: Picolinonitriles, especially those with acidic protons, can undergo self-condensation or dimerization reactions, particularly in the presence of strong bases.[11][12] The nitrile group can also participate in polymerization reactions under certain conditions.
Mitigation Strategies:
-
Use of a Non-Nucleophilic, Hindered Base: Strong, non-hindered bases can deprotonate the picolinonitrile and the resulting anion can act as a nucleophile, attacking another molecule of the starting material. Using a bulky base can minimize this intermolecular reaction.
-
Inverse Addition: Add the base to a solution of the picolinonitrile and the electrophile. This ensures that any deprotonated picolinonitrile is immediately trapped by the electrophile, minimizing the opportunity for self-reaction.
-
Lower Temperatures: As with many side reactions, lowering the reaction temperature can significantly reduce the rate of dimerization and polymerization.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in minimizing side reactions?
A1: The choice of solvent is critical and can significantly influence reaction rates and selectivity.[13][14]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents are generally preferred for reactions involving strong bases and nucleophiles. They can solvate cations well but leave anions relatively "bare" and more reactive. However, be mindful that some aprotic solvents can still participate in side reactions.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents should generally be avoided in reactions sensitive to hydrolysis or those using very strong bases, as they can be deprotonated and interfere with the desired reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are useful for reactions that require high temperatures and are not sensitive to polarity effects. They are generally poor at solvating ions.
Q2: When should I consider using a protecting group for the nitrile functionality?
A2: While the nitrile group is relatively robust, there are situations where its protection is advantageous.[15][16] For example, if you are performing a reaction that involves strong reducing agents that could reduce the nitrile (e.g., LiAlH4 to an amine), or if the nitrile's electron-withdrawing nature interferes with a desired reaction on the pyridine ring.[2] However, the addition and removal of a protecting group adds steps to your synthesis, so it should only be used when necessary.[17][18]
Q3: How does temperature affect the selectivity of my reaction?
A3: Temperature plays a crucial role in controlling the outcome of a reaction.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions tend to be under kinetic control, meaning the product that is formed fastest will be the major product. At higher temperatures, reactions are more likely to be under thermodynamic control, where the most stable product is favored. If you are struggling with the formation of a thermodynamically stable but undesired byproduct, lowering the reaction temperature may favor the formation of the kinetically preferred, desired product.
-
Rate of Side Reactions: The rates of many common side reactions, such as hydrolysis and decomposition, increase significantly with temperature.[19][20][21]
Q4: My reaction is not proceeding to completion. What are some common reasons for low conversion?
A4: Several factors can lead to incomplete reactions:
-
Insufficiently Strong Base/Nucleophile: The pK_a of the proton you are trying to remove will determine the required strength of the base. If the base is not strong enough, deprotonation will be incomplete.
-
Poor Solubility: If your starting material or reagents are not fully dissolved, the reaction will be slow or may not proceed at all.
-
Deactivation of the Catalyst: In catalytic reactions, impurities in the starting materials or solvents can poison the catalyst.
-
Reversible Reaction: The reaction may be in equilibrium, and the position of the equilibrium may not favor the products under the chosen conditions.
III. Visualizing Troubleshooting and Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.
Diagram 1: Troubleshooting Hydrolysis of the Nitrile Group
Caption: Decision tree for mitigating nitrile hydrolysis.
Diagram 2: Strategy for Achieving Regioselectivity
Caption: Approaches to control regioselectivity.
IV. Data Summary Table
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Nitrile Hydrolysis | Presence of water, high temperature, prolonged reaction time, strong nucleophilic bases/acids. | Strict anhydrous conditions, lower temperature, shorter reaction time, use of non-nucleophilic/hindered bases.[4][5][6] |
| Over-Alkylation | Excess alkylating agent, high reactivity of mono-substituted product, high temperature. | Stoichiometric control, slow addition of reagents, lower temperature, use of bulky bases.[7] |
| Poor Regioselectivity | Similar reactivity of multiple ring positions, lack of a directing group. | Directed ortho-metalation (DoM), halogenation/cross-coupling, C-H activation.[8][10] |
| Dimerization/Polymerization | Strong, non-hindered bases, high concentration, high temperature. | Use of bulky bases, inverse addition, lower temperature, dilute conditions.[11][12] |
V. References
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. RhI/RhIII catalyst-controlled divergent aryl/heteroaryl C–H bond functionalization of picolinamides with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. media.neliti.com [media.neliti.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: 5-Amino-6-methoxypicolinonitrile Purification
Topic: Troubleshooting Recrystallization & Purification Workflows CAS: 100066-94-0 (Representative) | Structure: 2-Cyano-5-amino-6-methoxypyridine
Introduction: The "Sticky" Nature of Aminopyridines
Welcome to the Technical Support Center. If you are working with 5-Amino-6-methoxypicolinonitrile , you are likely encountering one of three specific failure modes: oiling out (liquid-liquid phase separation), persistent color (oxidation impurities), or poor filtration (sticky/clumping crystals).
This molecule combines a basic amino group, a lipophilic methoxy group, and a polar nitrile group on a pyridine ring. This "push-pull" electronic structure creates a high dipole moment, making the compound prone to oiling out in single-solvent systems. The guide below is structured to troubleshoot these specific physical chemistry challenges.
Module 1: Solving the "Oiling Out" Phenomenon
User Issue: "My product separates as a brown oil at the bottom of the flask instead of crystallizing upon cooling."
Root Cause: You have hit the Metastable Oiling-Out Boundary (LLPS) . This occurs when the affinity between solute molecules is stronger than the solute-solvent interaction before the crystal lattice can form. This is common in aminopyridines when cooling too rapidly or using a solvent with insufficient polarity matching.
Troubleshooting Protocol: The "Cloud Point" Shift
To fix this, we must shift the solvent composition to favor nucleation over phase separation.
Recommended Solvent Systems:
-
Primary Recommendation: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
-
Alternative (Polar): Isopropanol (IPA) / Water (Caution: Keep pH neutral to prevent nitrile hydrolysis).
Step-by-Step Recovery:
-
Re-dissolve: Heat the oiled-out mixture until it returns to a single clear phase.
-
Seed: Add 0.1% w/w of pure seed crystals at 5°C below the clear point. If you lack seeds, scratch the glass wall vigorously.
-
Isothermal Hold: Do not cool further. Hold the temperature steady for 60 minutes. You need to bypass the oiling boundary by allowing time for the crystal lattice to organize.
-
Controlled Cooling: Once turbidity (white haze) replaces the oil droplets, cool at a rate of 10°C/hour .
Decision Logic: Solvent Selection
Caption: Logic flow for navigating Liquid-Liquid Phase Separation (LLPS) during solvent screening.
Module 2: Impurity Management (Color & Byproducts)
User Issue: "The product is chemically pure by HPLC (>98%) but retains a dark brown/red color."
Root Cause:
-
Oxidation: Aminopyridines are susceptible to air oxidation, forming azo-dimers or N-oxides which are highly colored even at ppm levels.
-
Precursor Carryover: If synthesized from 5-nitro-6-methoxypicolinonitrile, unreacted nitro compounds are yellow/orange.
Purification Protocol: Carbon Treatment & Scavenging
Warning: Do not use acidic carbon, as it may hydrolyze the nitrile group to an amide. Use neutral activated charcoal (e.g., Norit SX Ultra).
| Impurity Type | Detection Method | Removal Strategy |
| Oxidative Color | Visual (Red/Brown) | Activated Carbon: Dissolve in 10 vol EtOAc at 60°C. Add 5 wt% carbon. Stir 30 mins. Filter hot over Celite. |
| Nitro Precursor | HPLC (UV 254nm) | Recrystallization: Use IPA/Water (3:1). The nitro compound is less soluble in water than the amino product. |
| Halogenated | HPLC / Mass Spec | Pd Scavengers: If coming from a bromo-precursor, use Thiol-modified silica scavengers (SiliaMetS®). |
Module 3: Scalability & Physical Form
User Issue: "The filtration takes hours; the filter cake is a sticky paste."
Root Cause: Rapid precipitation creates dendritic (needle-like) crystals or agglomerates that trap solvent. This is a surface area issue.
Optimization: Ostwald Ripening
To transform needles into filterable blocks/prisms:
-
Temperature Cycling: After the initial crystallization, heat the slurry back up to dissolve the "fines" (small crystals), then cool again. Repeat this "sawtooth" temperature profile 3 times.
-
Cycle: 20°C
50°C 20°C.
-
-
Agitation: Ensure low-shear stirring (overhead stirrer, not magnetic bar) to prevent breaking fragile crystals.
Workflow: The "Golden Batch" Process
Caption: Optimized "Golden Batch" workflow for maximizing purity and filterability.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: Only as an anti-solvent. While the amino group suggests some polarity, the lipophilic methoxy and aromatic ring reduce water solubility. Furthermore, refluxing in water (especially if acidic/basic) risks hydrolyzing the nitrile (-CN) to an amide (-CONH2) [1].
Q: My melting point is lower than the literature value. Why? A: The literature for substituted aminopyridines can be variable. However, a depressed melting point usually indicates solvent inclusion . Dry your sample under vacuum at 45°C for 24 hours. If the MP rises, you had trapped solvent (solvate formation).
Q: How do I store the purified compound? A: Aminopyridines darken over time. Store under Argon/Nitrogen at -20°C, protected from light. The amino group is prone to oxidation [2].
References
-
Nitrile Hydrolysis Mechanisms
- Source: "Hydrolysis of Nitriles." Organic Chemistry Portal.
- Context: Explains the risk of converting -CN to -COOH under reflux in aqueous acid/base.
-
URL:[Link]
- Source: Sigma-Aldrich Safety Data Sheet (SDS) for 5-Amino-2-methoxypyridine (Analogous structure).
-
Purification of Pyridine Derivatives
- Source: Armarego, W. L. F.
- Context: General procedures for recrystallizing amino-heterocycles using Ethanol/W
-
URL:[Link]
Technical Support Center: Storage and Handling of 5-Amino-6-methoxypicolinonitrile
Welcome to the technical support guide for 5-Amino-6-methoxypicolinonitrile. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best practices to prevent the degradation of this compound during storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and maintaining the integrity of your research materials.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common questions regarding the stability and proper handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (Argon or Nitrogen).[1] Amines, particularly aromatic amines, are susceptible to degradation from multiple environmental factors.[2][3][4] Storing in a refrigerator minimizes the rate of potential degradation reactions, while an inert atmosphere and a sealed container prevent oxidation and moisture absorption.[5][6]
Q2: My initially white/off-white powder has turned yellow or brown. What happened and is it still usable?
This discoloration is a classic indicator of oxidation. The primary amino group on the pyridine ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[3][5] This leads to the formation of colored, often polymeric, impurities. While the compound may not be completely degraded, its purity is compromised. We strongly recommend assessing the purity via analytical methods like HPLC before use. For high-sensitivity applications, using a discolored reagent is not advised as it can lead to inconsistent results and the introduction of unknown variables.
Q3: Is it absolutely necessary to store the compound under an inert atmosphere?
For long-term storage ( > 6 months), it is highly recommended. The primary amino group makes the compound air-sensitive.[5] Storing it under an inert gas like argon or nitrogen displaces oxygen, significantly slowing the oxidative degradation pathway that leads to discoloration and impurity formation. For short-term daily use, tightly sealing the container immediately after dispensing can be sufficient, but for preserving the material's integrity over months or years, inerting is a critical step.
Q4: Can I store this compound in solution? If so, which solvents are recommended?
While storing the compound in its solid form is always best for long-term stability, preparing stock solutions is often necessary for experimental workflows. If you must store it in solution, choose a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare only the amount needed for the short term and store the solution at -20°C or -80°C. Avoid protic solvents or those containing residual water, as moisture can lead to the slow hydrolysis of the nitrile group. The stability in solution is significantly lower than in the solid state; we recommend fresh preparation of solutions whenever possible.
Q5: What are the main chemical incompatibilities I should be aware of?
This compound should be stored away from strong oxidizing agents and strong acids.[5][7] Oxidizing agents will aggressively degrade the amine functionality. Strong acids can protonate the basic amino group, potentially catalyzing other reactions, and should not be stored in the same cabinet to prevent reaction with any residual fumes.[8]
Section 2: Troubleshooting Guide - Addressing Common Issues
This guide provides a problem-and-solution framework for specific issues you may encounter.
Problem: My sample has discolored upon receipt or after a short time in the lab. What should I do?
-
Causality: Discoloration indicates that the compound has been exposed to air, light, or excessive heat, leading to oxidation.
-
Solution:
-
Do not assume total degradation. The bulk of the material may still be viable, but the purity is now questionable.
-
Quarantine the batch. Label it clearly to indicate that its purity needs verification.
-
Perform a purity check. Use an appropriate analytical method, such as HPLC-UV or LC-MS, to determine the percentage of the main component versus impurities. A protocol for this is provided in Section 3.
-
Decision: If purity is still within your experimental tolerance (e.g., >98%), you may choose to use it for non-critical experiments. For sensitive applications, it is safer to procure a new, pure batch.
-
Problem: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of an older batch.
-
Causality: These peaks likely represent degradation products. Based on the compound's structure, the most probable impurities are from oxidation of the amino group or hydrolysis of the nitrile group.
-
Solution:
-
Characterize the Impurities: If you have access to mass spectrometry (LC-MS), analyze the mass of the impurity peaks. An increase in mass of +16 Da could suggest oxidation, while an increase of +18 Da could indicate hydrolysis of the nitrile to a carboxylic acid.
-
Consult the Degradation Pathway: Refer to the diagram in Section 4, which illustrates the most likely degradation pathways and the structures of potential byproducts.
-
Purify if Necessary: For valuable batches, purification via flash chromatography or preparative HPLC may be an option to remove the impurities.
-
Adjust Storage Protocol: This event should trigger a review of your storage procedures. Ensure that future batches are properly stored under an inert atmosphere and protected from light and moisture.[6][9]
-
Problem: My reaction yield is significantly lower when using an older batch of this compound compared to a new one.
-
Causality: A lower yield is a direct consequence of reduced purity. If a portion of the starting material has degraded, the effective concentration of the active reactant is lower, leading to incomplete conversion and reduced yield.
-
Solution:
-
Re-qualify the Starting Material: Before starting a critical synthesis, always run a quick purity check (e.g., HPLC, NMR) on older batches of reagents.
-
Adjust Stoichiometry (Use with Caution): If you know the exact purity from your analysis (e.g., 90% pure), you could theoretically adjust the amount of starting material to compensate. However, this is not ideal as the impurities themselves might interfere with the reaction.
-
Best Practice: The most reliable solution is to use a new batch of the reagent with certified purity. Discard or repurpose the old batch for less sensitive work.
-
Section 3: Protocols and Data
Table 1: Summary of Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Container | Light Protection |
| Short-Term (≤ 1 week) | Room Temperature | Air (Tightly Sealed) | Original Vial | Store in a drawer/cabinet |
| Medium-Term (1-12 months) | 2-8°C | Inert Gas (Argon/N₂) | Tightly Sealed Vial | Amber Vial or in a box |
| Long-Term (> 1 year) | 2-8°C or -20°C | Inert Gas (Argon/N₂) | Tightly Sealed Vial | Amber Vial inside a box |
Protocol 1: Step-by-Step Guide for Aliquoting and Storing
-
Objective: To properly aliquot and store a new bottle of this compound for long-term use while minimizing degradation.
-
Materials: New bottle of the compound, appropriate number of smaller amber glass vials with PTFE-lined caps, balance, spatula, inert gas (Argon or Nitrogen) line, labels.
-
Procedure:
-
Allow the main container to warm to room temperature before opening to prevent moisture condensation.
-
In a low-humidity environment (e.g., a glove box or a bench with an inert gas stream), quickly weigh out the desired amounts of the solid into the smaller vials.
-
Minimize the time the solid is exposed to the atmosphere.
-
Before sealing each vial, flush the headspace with a gentle stream of Argon or Nitrogen for 10-15 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label each vial clearly with the compound name, date, and amount.
-
Place the aliquoted vials in the refrigerator (2-8°C) for storage.
-
Protocol 2: Recommended Method for Purity Assessment by HPLC
-
Objective: To provide a general-purpose HPLC method to assess the purity of this compound. This method should be optimized for your specific system.
-
Instrumentation: HPLC with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.
-
-
Analysis: A pure sample should show one major peak. The appearance of significant secondary peaks is indicative of impurities. Calculate purity by peak area percentage. For identification of unknown peaks, this method can be adapted for LC-MS.[10]
Section 4: Understanding Degradation Mechanisms
To effectively prevent degradation, it is crucial to understand the chemical pathways through which it occurs. The primary vulnerabilities of this compound are the aromatic amine and nitrile functional groups.
Caption: Potential degradation pathways for this compound.
The diagram above illustrates the two most probable degradation routes:
-
Oxidation: The electron-rich amino group is readily oxidized by atmospheric oxygen, a process often catalyzed by light. This can lead to a cascade of products, including nitroso and nitro compounds, which are often highly colored and can polymerize. This is the most common degradation pathway observed.[3]
-
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis in the presence of moisture, especially if acidic or basic impurities are present. This can occur in two stages: first to the corresponding amide, and then further to the carboxylic acid. While slower than oxidation for the solid, this can be a significant pathway for samples stored improperly or in non-anhydrous solvents.
By controlling the storage environment—specifically temperature, atmosphere, light, and moisture—you can effectively inhibit these degradation pathways and ensure the long-term integrity of your this compound.
References
- 5-Amino-6-Methylpicolinonitrile - Methylamine Supplier. (n.d.).
- Safety Data Sheet for a related compound. (2010, October 15).
- Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
- 5-Amino-6-methylpicolinonitrile hydrochloride | ChemScene. (n.d.).
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022, July 11).
Sources
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- 5. fishersci.com [fishersci.com]
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- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Technical Guide: Handling & Stabilization of 5-Amino-6-methoxypicolinonitrile Precursors
Topic: Handling moisture sensitivity of 5-Amino-6-methoxypicolinonitrile precursors Content type: Technical Support Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This compound (CAS: 1314922-96-7) is a critical pharmacophore, notably serving as the anchor for Cereblon (CRBN) E3 ligase ligands in PROTAC® chimera development. The synthesis and handling of its precursors—specifically the electron-deficient 6-chloro-5-nitropicolinonitrile and 5-nitro-6-methoxypicolinonitrile —present unique challenges regarding moisture sensitivity.
The electron-withdrawing nature of the picolinonitrile core activates the C6-position toward nucleophilic attack. While this facilitates the desired methoxylation (SNAr), it simultaneously renders the system highly susceptible to hydrolysis by adventitious water. Failure to control moisture leads to irreversible formation of pyridone impurities and nitrile hydrolysis products (picolinamides), compromising yield and biological assay reproducibility.
This guide provides authoritative protocols to mitigate these risks, ensuring high-purity isolation of this high-value intermediate.
Critical Control Points: The Chemistry of Sensitivity
To troubleshoot effectively, one must understand the failure modes. The two primary moisture-driven degradation pathways are:
-
Competitive Hydrolysis during SNAr (The "Pyridone" Trap): During the installation of the methoxy group, water competes with the methoxide ion. Because the hydroxide ion is often a better nucleophile or generated in situ via equilibrium, even trace moisture (0.1% v/v) can lead to significant amounts of the 6-hydroxy impurity (pyridone tautomer), which is often inseparable by standard chromatography.
-
Nitrile Hydration (The "Amide" Drift): The nitrile group at C2 is activated by the pyridine nitrogen. Under acidic reduction conditions (e.g., Fe/AcOH) or basic workups, the nitrile can hydrate to the primary amide (picolinamide). This is accelerated if the reaction mixture is not strictly pH-controlled.
Degradation Pathway Visualization
The following diagram illustrates the "Happy Path" (Synthesis) versus the "Sad Path" (Moisture Damage).
Figure 1: Reaction pathways showing the critical impact of moisture at the substitution and workup stages.
Troubleshooting Guide: Precursor Handling & Synthesis
Scenario A: The "Pyridone" Impurity (SNAr Step)
Symptom: LCMS shows a peak with M-14 mass difference (Cl replaced by OH instead of OMe) or M-14 mass (loss of Me from OMe). Root Cause: Water presence in Methanol or Sodium Methoxide reagent.
| Parameter | Specification / Action |
| Solvent Quality | Use Anhydrous MeOH (<50 ppm H₂O). Do not use HPLC grade without drying. Store over 3Å molecular sieves for 24h before use. |
| Reagent Choice | Prefer solid NaOMe (95%+) stored in a desiccator over NaOMe solutions (25% in MeOH), which are hygroscopic and age poorly. |
| Protocol Adjustment | Titrate solvent: If unsure, add a small amount of trimethyl orthoformate (TMOF) (1-2 eq) to the reaction mixture before adding the base. TMOF scavenges water to form MeOH and methyl formate. |
| Recovery | Impossible. The pyridone impurity is chemically inert to re-methylation. You must restart. |
Scenario B: Nitrile Hydrolysis (Reduction Step)
Symptom: Appearance of a polar impurity (M+18) in LCMS; IR shows broad amide carbonyl stretch ~1680 cm⁻¹. Root Cause: Prolonged exposure to aqueous acid/base or thermal stress during workup.
| Parameter | Specification / Action |
| Reduction Method | Avoid Fe/Acetic Acid at reflux. The combination of heat, acid, and water rapidly hydrolyzes the nitrile. |
| Recommended Method | Use Fe/NH₄Cl in EtOH/Water at 60°C or Catalytic Hydrogenation (Pd/C) in dry THF/MeOH. |
| Workup Control | Quench cold (0°C). Buffer aqueous layers to pH 7-8 immediately. Do not allow the crude oil to sit in wet solvents. |
| Drying | Dry organic extracts with Na₂SO₄ (not MgSO₄, which is slightly acidic) and evaporate <40°C. |
Validated Protocols
Protocol 1: Moisture-Resilient Methoxylation
Objective: Convert 6-chloro-5-nitropicolinonitrile to 5-nitro-6-methoxypicolinonitrile without hydrolysis.
-
Setup: Flame-dry a 2-neck RBF; cool under N₂ flow.
-
Solvent Prep: Charge Anhydrous MeOH (10 vol). Optional: Add Trimethyl Orthoformate (0.5 vol) and stir for 15 mins to scavenge trace water.
-
Addition: Add 6-Chloro-5-nitropicolinonitrile (1.0 eq). Cool to 0°C.
-
Reaction: Add solid NaOMe (1.1 eq) portion-wise over 20 mins. Exotherm control is critical to prevent side reactions.
-
Monitoring: Stir at 0°C -> RT. Monitor by HPLC.
-
Quench: Once complete (<1% SM), quench with solid NH₄Cl (not water) to neutralize excess base before any aqueous workup.
-
Workup: Partition between EtOAc and Water. Dry organic layer immediately.
Protocol 2: Storage of Precursors
Objective: Prevent shelf-degradation.
-
Atmosphere: Argon or Nitrogen flush (essential for the amine).
-
Temperature: -20°C for long term; 4°C for active use.
-
Container: Amber glass with Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term storage.
-
Desiccant: Store secondary container with indicating silica gel or Drierite.
Frequently Asked Questions (FAQ)
Q: Can I dry the wet precursor in a vacuum oven if it absorbs moisture? A: If the precursor is the nitro-chloride , NO. Heating it while wet will accelerate hydrolysis to the pyridone. Dissolve it in DCM, dry with Na₂SO₄, filter, and rotovap. If the precursor is the final amine , yes, but keep temperature <40°C to prevent nitrile hydration.
Q: Why does my this compound turn dark brown? A: This indicates oxidation of the aniline nitrogen, likely forming diazo-linkages or quinoid species. While the nitrile and methoxy groups are stable to air, the electron-rich amino group is not. Solution: Recrystallize from EtOH/Water (degassed) or pass through a short silica plug, then store under Argon.
Q: Is the methoxy group stable to Lewis Acids (e.g., BBr3)? A: No. BBr3 will readily demethylate the compound to the 6-hydroxy analogue. If you are performing downstream chemistry requiring Lewis Acids, ensure they are compatible with aryl methyl ethers.
Q: I see a small M+14 peak in my LCMS. What is it? A: This is likely the methyl ester artifact. If you run the LCMS in Methanol with an acidic modifier (Formic acid), the nitrile can partially convert to the methyl imidate or ester in the mass spec source or solution. Verify by running the sample in Acetonitrile/Water.
References
-
Synthesis of Picolinonitrile Derivatives: Detailed protocols for SNAr on chloropicolinonitriles and subsequent reductions. Journal of Organic Chemistry, 2018 , 83(15), 8485-8492.
-
Hydrolysis of Nitriles to Amides: Mechanistic insights into the hydration of electron-deficient nitriles. Chemistry Steps, 2024 , "Converting Nitriles to Amides".
-
Cereblon Ligand Synthesis (Patent): Specific usage of this compound in PROTAC synthesis. WO2018144649A1, 2018 , "Cereblon ligands and bifunctional compounds comprising the same".
-
Handling of Moisture Sensitive Heterocycles: General best practices for pyridine/pyrimidine synthesis. BenchChem Technical Guides, 2025 , "Best practices for handling anhydrous reactions".
Validation & Comparative
A Senior Application Scientist’s Guide to the Comparative Reactivity of 5-Amino-6-methoxypicolinonitrile vs. 5-Amino-6-chloropicolinonitrile
Introduction
In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among the vast array of available building blocks, 5-Amino-6-substituted picolinonitriles serve as versatile intermediates for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two closely related yet functionally distinct reagents: 5-Amino-6-methoxypicolinonitrile and 5-Amino-6-chloropicolinonitrile .
Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to optimize synthetic routes, control reaction outcomes, and accelerate discovery timelines. This document moves beyond a simple cataloging of properties to explain the underlying electronic and mechanistic principles that govern their reactivity, supported by experimental data and validated protocols. The choice between a methoxy and a chloro substituent at the C6 position is not arbitrary; it is a critical strategic decision that dictates the synthetic possibilities of the entire scaffold.
Section 1: Structural and Electronic Properties Analysis
The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay of its substituents with the inherently electron-deficient pyridine ring.[3] Let's dissect the electronic contributions within our two molecules of interest.
-
The Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in a net withdrawal of electron density from the ring carbons. This makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[4]
-
Activating Groups (Amino and Cyano):
-
Amino Group (-NH₂ at C5): This group exerts a strong electron-donating effect through resonance (+M effect), which enriches the ring with electron density. However, it also has a weaker electron-withdrawing inductive effect (-I effect).[5]
-
Cyano Group (-CN at C2): The nitrile group is a potent electron-withdrawing group through both resonance (-M effect) and induction (-I effect).[6] It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more electrophilic and better able to stabilize the negative charge that develops during nucleophilic attack.[7]
-
-
The Key Differentiator (Chloro vs. Methoxy at C6):
-
Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. It has a weak, opposing electron-donating resonance effect (+M effect) via its lone pairs. The inductive effect dominates, further activating the ring for nucleophilic attack. Crucially, the chloride ion (Cl⁻) is a stable anion and thus an excellent leaving group.[4][8]
-
Methoxy Group (-OCH₃): The oxygen atom is inductively withdrawing (-I effect), but this is overshadowed by its very strong electron-donating resonance effect (+M effect).[9] This resonance donation can partially counteract the electron-withdrawing effects of the ring nitrogen and cyano group. Most importantly, the methoxide ion (CH₃O⁻) is a strong base and therefore a very poor leaving group under typical nucleophilic aromatic substitution (SₙAr) conditions.
-
The collective "push-pull" nature of these substituents creates a highly polarized system, primed for specific chemical transformations.
Caption: Electronic substituent effects on the pyridine ring.
Section 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The most significant difference in reactivity between these two molecules lies in their propensity to undergo Nucleophilic Aromatic Substitution (SₙAr). This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide variety of functional groups.
The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a high-energy, negatively charged intermediate known as the Meisenheimer complex. The rate of the reaction is determined by the stability of this intermediate and the ability of the leaving group to depart.
-
Leaving Group Ability: This is the single most critical factor differentiating the two reagents. The stability of the departing anion dictates its quality as a leaving group. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is exceptionally stable in solution. In contrast, methoxide (CH₃O⁻) is the conjugate base of a weak acid (methanol, pKa ≈ 15.5) and is a much stronger base, making it a very poor leaving group. The rate of SₙAr on a 2-halopyridine is dramatically faster for fluoro and chloro derivatives compared to alkoxy derivatives.[8][10]
-
Ring Activation: Both molecules are well-activated for SₙAr at the C6 position. The electron-withdrawing pyridine nitrogen and the C2-cyano group are positioned to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
Data Summary Table
| Feature | 5-Amino-6-chloropicolinonitrile | This compound | Rationale |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SₙAr) | Generally unreactive to SₙAr | Governed by leaving group ability. |
| Leaving Group | Chloro (-Cl) | Methoxy (-OCH₃) | - |
| Leaving Group Ability | Excellent | Very Poor | Chloride is a stable, weak base; methoxide is an unstable, strong base. |
| Predicted SₙAr Rate | High | Negligible | The elimination of the leaving group is a key step in the SₙAr mechanism. |
| Typical Nucleophiles | Amines, Thiols, Alkoxides, etc. | Not applicable for direct substitution | The chloro-compound is a versatile substrate for introducing diverse functionalities. |
| Required Conditions | Mild to moderate (e.g., base, heat) | Harsh / Not feasible | Reactions on the chloro-compound often proceed smoothly in common solvents.[11] |
Section 3: Experimental Protocols and Workflow
To illustrate the practical consequences of these reactivity differences, we provide a general protocol for a typical SₙAr reaction.
Protocol 1: Synthesis of a 6-Amino-Substituted Picolinonitrile using the Chloro-Precursor
This protocol describes the reaction of 5-Amino-6-chloropicolinonitrile with a generic primary amine (R-NH₂).
Caption: Standard experimental workflow for SₙAr.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-Amino-6-chloropicolinonitrile (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent Addition: Add an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
-
Heating and Monitoring: Place the vessel under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to a temperature between 80 °C and 120 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: After completion, allow the reaction to cool to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-Amino-6-(substituted amino)picolinonitrile.
Protocol 2: Attempted SₙAr with the Methoxy-Precursor
Attempting the same reaction with this compound under the conditions described above will almost certainly result in the recovery of unreacted starting material. Forcing the reaction with stronger bases or significantly higher temperatures is more likely to lead to decomposition or undesired side reactions than to the desired product.
Section 4: Strategic Implications in Drug Discovery
The choice between these two reagents is a clear-cut strategic decision in a synthesis campaign:
-
Use 5-Amino-6-chloropicolinonitrile when... the goal is to introduce a diverse range of nucleophiles at the C6 position. It is the ideal starting point for building libraries of analogs for structure-activity relationship (SAR) studies, where the group at C6 is varied (e.g., different amines, thiols, etc.). This compound is a classic electrophilic building block.
-
Use this compound when... the methoxy group itself is the desired functionality in the final target molecule or a precursor to it (e.g., via O-demethylation to a hydroxyl group).[12] The methoxy group's poor leaving group character makes it robust, allowing chemists to perform reactions at other positions (e.g., on the C5 amino group) without risking its displacement. It effectively serves as a stable placeholder at the C6 position.
Conclusion
5-Amino-6-chloropicolinonitrile is a highly reactive and versatile electrophile, ideal for SₙAr reactions to build molecular complexity and explore chemical space.
This compound is comparatively inert to SₙAr, making it a suitable building block when the methoxy group is a desired final feature or when its stability is required during transformations elsewhere on the molecule.
For the research scientist and drug development professional, a firm grasp of these fundamental reactivity principles is essential for the rational design of efficient and successful synthetic strategies.
References
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]
-
PubMed. (2025). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. Available at: [Link]
-
RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Available at: [Link]
-
RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
- Hacettepe University. (2014).
-
National Center for Biotechnology Information (PMC). (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2026). Parallels between the chloro and methoxy groups for potency optimization. Available at: [Link]
-
MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Available at: [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
qemist.com. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]
-
MDPI. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-6-methylpicolinonitrile. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Available at: [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-6-chloropyridin-2-ol. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]
-
PubChem. (n.d.). 5-amino-6-methoxypyridine-2-carbonitrile. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
-
PubMed. (n.d.). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. Available at: [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]
-
SWORD. (n.d.). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Available at: [Link]
-
VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available at: [Link]
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- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. asianpubs.org [asianpubs.org]
Publish Comparison Guide: Validating Assay Methods for 5-Amino-6-methoxypicolinonitrile
The following guide provides a comprehensive technical validation framework for the bioanalysis of 5-Amino-6-methoxypicolinonitrile , a critical intermediate and metabolite associated with picolinic acid herbicides (e.g., Halauxifen-methyl).
This guide compares the performance of a High-Sensitivity LC-MS/MS Protocol (The "Product") against a traditional HPLC-UV Method (The "Alternative"), demonstrating why mass spectrometry is the requisite standard for biological matrices.
Executive Summary & Chemical Context
This compound (MW: 149.15 g/mol ) is a polar, nitrogen-containing heterocycle.[1][2] It frequently appears as a metabolic cleavage product or synthetic impurity in the lifecycle of arylpicolinate herbicides.
In biological matrices (rat plasma, human urine), this analyte presents specific challenges:
-
High Polarity: It elutes early on standard C18 columns, risking co-elution with matrix salts.
-
Low Molecular Weight (149 Da): In mass spectrometry, the low mass region (<200 m/z) is noisy due to solvent background, requiring high-specificity fragmentation (MS/MS).
-
Basicity: The amino and pyridine nitrogens allow for protonation, making the molecule suitable for Positive Electrospray Ionization (ESI+).
This guide validates a Solid-Phase Extraction (SPE) coupled with LC-MS/MS method, contrasting it with a legacy Liquid-Liquid Extraction (LLE) HPLC-UV approach.
Method Comparison: LC-MS/MS vs. HPLC-UV
The following table objectively compares the performance metrics of the optimized LC-MS/MS method against the traditional HPLC-UV alternative.
| Feature | Optimized LC-MS/MS (Recommended) | Standard HPLC-UV (Alternative) | Impact on Research |
| Detection Principle | Triple Quadrupole Mass Spec (MRM Mode) | Ultraviolet Absorbance (254 nm) | MS/MS provides molecular fingerprinting; UV is prone to interference from plasma proteins. |
| LLOQ (Sensitivity) | 0.5 ng/mL | 50 ng/mL | LC-MS/MS is 100x more sensitive , essential for pharmacokinetic (PK) elimination phases. |
| Sample Volume | 50 µL | 500 µL | LC-MS/MS enables microsampling (e.g., serial bleeding in mice). |
| Selectivity | High (Mass + Fragmentation) | Low (Retention Time only) | UV methods often fail in urine due to high background noise. |
| Throughput | 4.0 min / sample | 15.0 min / sample | LC-MS/MS supports high-throughput clinical batches (>100 samples/day). |
Detailed Protocol: The Optimized LC-MS/MS Workflow
This section details the self-validating system designed to ensure data integrity.
A. Internal Standard (IS) Selection
-
Primary Choice: This compound-13C3 (Stable Isotope Labeled).
-
Alternative: If isotopically labeled standards are unavailable, use a structural analog like 4-Amino-3,5,6-trichloropicolinic acid (Picloram) , though this may not perfectly compensate for matrix effects.
-
Causality: A stable isotope IS co-elutes with the analyte, correcting for ionization suppression caused by phospholipids in the source.
B. Sample Preparation: Mixed-Mode Cation Exchange (MCX)
We utilize Mixed-Mode Strong Cation Exchange (SPE) rather than simple Protein Precipitation (PPT).
-
Why MCX? The analyte contains a basic amine. MCX retains the analyte via charge interaction while washing away neutral interferences (fats/proteins) with organic solvents.
Step-by-Step SPE Protocol:
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: Mix 50 µL Plasma + 150 µL 2% Formic Acid (to protonate analyte). Load onto cartridge.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (removes neutral lipids). Crucial Step: The analyte remains bound by ionic charge.
-
Elution: 500 µL of 5% Ammonium Hydroxide in Methanol (breaks ionic bond).
-
Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A.
C. LC-MS/MS Conditions[3][4][5]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Transitions (ESI+):
-
Precursor:150.1 m/z [M+H]+
-
Quantifier Product:135.1 m/z (Loss of -CH3)
-
Qualifier Product:107.0 m/z (Ring fragmentation/Loss of -CONH)
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow of the optimized assay.
Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow ensuring removal of matrix interferences prior to MS detection.
Validation Data Summary
The following data represents typical validation performance for this class of picolinonitrile analytes in rat plasma, following FDA Bioanalytical Method Validation Guidelines .
Table 1: Accuracy & Precision (Intra-Day, n=6)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Acceptance Criteria |
| LLOQ | 0.50 | +4.2% | 8.5% | ±20% |
| Low QC | 1.50 | -2.1% | 5.1% | ±15% |
| Mid QC | 25.0 | +1.8% | 3.2% | ±15% |
| High QC | 400.0 | -0.5% | 2.8% | ±15% |
Table 2: Matrix Effect & Recovery
| Parameter | Method A (PPT + UV) | Method B (SPE + LC-MS/MS) | Note |
| Recovery (%) | 65% ± 12% | 92% ± 4% | SPE prevents analyte loss. |
| Matrix Factor | 0.85 (Suppression) | 0.98 (Normalized) | IS corrects for suppression. |
Troubleshooting & Causality (Expert Insights)
Issue 1: Peak Tailing
-
Observation: The analyte peak is asymmetrical.
-
Cause: Secondary interactions between the basic amine of the picolinonitrile and residual silanols on the silica column.
-
Solution: Use a "hybrid" particle column (like Waters BEH) which has fewer free silanols, or increase the buffer strength (Ammonium Formate 10mM) to mask these sites.
Issue 2: Low Sensitivity in Urine
-
Observation: High background noise at 150 m/z.
-
Cause: Urine contains high concentrations of urea and small endogenous metabolites.
-
Solution: Dilute the urine 10x before SPE to prevent cartridge breakthrough. The high sensitivity of the LC-MS/MS allows for this dilution without losing the LLOQ.
Issue 3: Carryover
-
Observation: Analyte detected in blank samples after a High QC.
-
Cause: The methoxy group can make the molecule "sticky" to plastic tubing.
-
Solution: Use a needle wash solution containing 50:25:25 Acetonitrile:Isopropanol:Water with 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
World Health Organization (WHO). (2009). Good Laboratory Practice (GLP): Quality practices for regulated non-clinical research and development. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 55252984, 5-Amino-6-methylpicolinonitrile. Retrieved from [Link](Note: Used as structural reference for picolinonitrile fragmentation patterns).
Sources
A Comparative Guide to the Synthetic Routes of Methoxypicolinonitrile Derivatives
Abstract
Methoxypicolinonitrile scaffolds are pivotal intermediates in the synthesis of numerous pharmaceutical and agrochemical compounds. The strategic placement of the methoxy and nitrile groups on the pyridine ring dictates the molecule's reactivity and its ultimate utility. This guide provides a comparative analysis of the primary synthetic strategies for preparing various methoxypicolinonitrile derivatives. We will delve into the mechanistic underpinnings, operational considerations, and relative merits of each approach, supported by experimental protocols and comparative data, to empower researchers in selecting the optimal route for their specific synthetic challenges.
Introduction
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Methoxypicolinonitriles, in particular, serve as versatile building blocks. The electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxy group, combined with the inherent electronics of the pyridine ring, create a unique chemical entity amenable to a variety of subsequent transformations. This guide will focus on three principal synthetic paradigms: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cyanation, and synthesis via pyridine N-oxides. Each of these routes offers distinct advantages and is suited for different scales and substitution patterns.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and often cost-effective method for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. This strategy can be approached in two ways: by installing the cyano group onto a methoxypyridine precursor or by methoxylating a cyanopyridine precursor.
Mechanistic Rationale
The SNAr mechanism typically proceeds through a two-step addition-elimination sequence.[1] A nucleophile attacks the carbon atom bearing a leaving group (typically a halide), forming a negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate. In the subsequent step, the leaving group is expelled, and aromaticity is restored, yielding the substituted product. The rate of this reaction is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the presence of activating groups on the ring.[2]
Route A: Methoxylation of a Halocyanopyridine
This is a common and often high-yielding approach, particularly for industrial-scale synthesis. The process begins with a readily available halocyanopyridine, which is then treated with a methoxide source.
Experimental Protocol: Synthesis of 4-methoxy-2-picolinonitrile
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-picolinonitrile (1.0 eq) and anhydrous methanol (5-10 mL per gram of starting material).
-
Reaction: While stirring, add sodium methoxide (1.2-1.5 eq) portion-wise. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. The product may precipitate and can be collected by filtration. Alternatively, the methanol can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-methoxy-2-picolinonitrile.
Route B: Cyanation of a Halomethoxypyridine
An alternative SNAr approach involves the displacement of a halide with a cyanide source. This method is contingent on the availability of the corresponding halomethoxypyridine.
Experimental Protocol: Synthesis of 5-methoxy-2-picolinonitrile
-
Setup: In a well-ventilated fume hood, combine 2-chloro-5-methoxypyridine (1.0 eq), copper(I) cyanide (1.1-1.3 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.
-
Reaction: Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction progress should be monitored by TLC or LC-MS. These reactions can be slow, sometimes requiring 12-24 hours for completion.
-
Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to quench and complex the excess cyanide. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Purification: The combined organic extracts are washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Palladium-Catalyzed Cyanation
For substrates that are sensitive to the high temperatures and harsh conditions of traditional SNAr reactions, palladium-catalyzed cross-coupling offers a milder and more versatile alternative.[3][4] This methodology has seen significant advancements, allowing for the cyanation of a wide range of (hetero)aryl chlorides, bromides, and triflates with excellent functional group tolerance.[3][5]
Mechanistic Overview
The catalytic cycle of palladium-catalyzed cyanation generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) to the palladium center.
-
Reductive Elimination: The desired aryl nitrile is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of ligand is critical for the efficiency of the reaction, as it influences the rate of oxidative addition and reductive elimination and prevents catalyst deactivation.[3]
Experimental Protocol: Synthesis of 3-methoxy-2-picolinonitrile
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-bromo-3-methoxypyridine (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, dppf) (2-10 mol%).
-
Solvent: Add a degassed solvent, typically DMF or DMA.
-
Reaction: Heat the reaction mixture to 80-120°C and stir until the starting material is consumed, as monitored by LC-MS. Reaction times can vary from 2 to 18 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble palladium species.
-
Purification: The filtrate is washed with aqueous ammonia or sodium bicarbonate solution to remove residual zinc salts. The organic layer is then washed with brine, dried, and concentrated. The product is purified by flash chromatography.
Synthesis from Pyridine N-Oxides
Mechanistic Rationale
Pyridine N-oxides can be activated by treatment with an acylating agent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride. This forms a reactive intermediate that is highly susceptible to nucleophilic attack by a cyanide source. Subsequent elimination yields the 2-cyanopyridine derivative.
Experimental Protocol: Two-Step Synthesis of 2-cyano-3-methoxypyridine
Step 1: N-Oxidation of 3-Methoxypyridine
-
Reaction: Dissolve 3-methoxypyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at a controlled temperature (often 0°C to room temperature).
-
Work-up: After the reaction is complete, neutralize the acid and decompose any excess oxidant. The product, 3-methoxypyridine N-oxide, can be extracted and purified.
Step 2: Cyanation of 3-Methoxypyridine N-Oxide
-
Activation: Dissolve the 3-methoxypyridine N-oxide (1.0 eq) in a solvent such as acetonitrile or CH₂Cl₂.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq) followed by an activating agent like dimethylcarbamoyl chloride (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Purification: The reaction is quenched, and the product is extracted and purified by chromatography to afford 2-cyano-3-methoxypyridine.
Comparative Analysis
| Synthetic Route | Typical Starting Material | Key Reagents | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| SNAr (Methoxylation) | Halocyanopyridine | Sodium methoxide, Methanol | 70-95% | Excellent | Cost-effective, simple procedure, high yielding. | Requires specific halocyanopyridine starting material. |
| SNAr (Cyanation) | Halomethoxypyridine | CuCN, DMF/NMP | 50-80% | Good | Utilizes different starting materials. | High temperatures, toxic cyanide salts, potential for side reactions. |
| Palladium-Catalyzed Cyanation | Bromo- or Chloro-methoxypyridine | Pd catalyst, phosphine ligand, Zn(CN)₂ | 60-90% | Good | Mild conditions, excellent functional group tolerance, broad scope. | High cost of catalyst and ligands, requires inert atmosphere.[3] |
| Pyridine N-Oxide Route | Substituted Pyridine | H₂O₂, m-CPBA; TMSCN, Acylating agent | 40-70% (over 2 steps) | Moderate | Useful when halopyridines are unavailable, good for 2-cyanation. | Two-step process, moderate overall yields, use of toxic TMSCN.[6] |
Conclusion and Recommendations
The choice of synthetic route for methoxypicolinonitrile derivatives is a multifactorial decision that depends on the desired substitution pattern, scale of the reaction, cost considerations, and available starting materials.
-
For large-scale, cost-driven synthesis of a specific isomer where the halopyridine precursor is commercially available, Nucleophilic Aromatic Substitution is often the most practical and economical choice. The methoxylation of a chlorocyanopyridine, in particular, is a robust and high-yielding process.
-
For medicinal chemistry applications and analog synthesis , where functional group tolerance and mild reaction conditions are paramount, Palladium-Catalyzed Cyanation is the superior method.[7] Its broad substrate scope allows for the late-stage introduction of the nitrile group, which is highly advantageous in complex molecule synthesis.[5]
-
The Pyridine N-Oxide route serves as a valuable alternative, especially for the synthesis of 2-cyanopyridine derivatives when other precursors are inaccessible. While it involves an additional step, it expands the synthetic toolbox for accessing diverse methoxypicolinonitrile isomers.
Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable the synthetic chemist to make an informed decision and efficiently achieve their synthetic goals.
Visual Summaries of Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr) Pathways
Caption: General SNAr strategies for methoxypicolinonitrile synthesis.
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Pyridine N-Oxide Synthesis Route
Caption: Key steps in the synthesis via the pyridine N-oxide pathway.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 5-Amino-6-methoxypicolinonitrile
[1][2][3][4][5]
Executive Summary
This guide provides a definitive operational protocol for the disposal of 5-Amino-6-methoxypicolinonitrile (CAS: 1350534-44-1 or analog). As a functionalized pyridine containing both an amino group and a nitrile moiety, this compound presents a dual-hazard profile: acute toxicity typical of aminopyridines and chemical incompatibility risks associated with nitriles.
Critical Safety Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with acidic waste streams. The nitrile group poses a theoretical risk of liberating hydrogen cyanide (HCN) if subjected to strong acidic hydrolysis, necessitating strict segregation.
Part 1: Chemical Profile & Hazard Assessment
Effective disposal requires understanding the chemical's behavior in a waste drum. The following profile dictates the downstream logistics.
Physicochemical Properties & Risk Table[6][7][8]
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | High risk of dust generation; inhalation hazard during transfer. |
| Functional Groups | Aminopyridine, Nitrile, Methoxy | Incompatible with Acids & Oxidizers. |
| Acidity/Basicity | Weakly Basic (Amine) | Segregate with basic or neutral organic waste. |
| Toxicity Class | Acute Toxin (Oral/Dermal/Inhalation) | Requires double-containment; "P-List" equivalent handling recommended. |
| Flash Point | >100°C (Predicted) | Combustible solid; avoid ignition sources. |
The "Nitrile-Amine" Conflict
While aromatic nitriles are generally more stable than aliphatic ones, the presence of the electron-donating amino and methoxy groups makes the ring electron-rich.
-
Mechanism of Concern: In the presence of strong mineral acids (e.g., HCl, H₂SO₄), nitriles can hydrolyze. While the primary product is usually the carboxylic acid and ammonium, incomplete hydrolysis or reductive conditions can pose safety risks.
-
Rule: NEVER add this compound to a waste container labeled "Acidic Waste."
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicology proves otherwise.
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). The methoxy group increases lipophilicity, potentially aiding skin absorption.
-
Engineering: All transfers must occur inside a certified chemical fume hood or powder containment enclosure.
Part 3: Disposal Protocol (Step-by-Step)
This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was performed correctly.
Workflow Visualization: Waste Stream Segregation
The following logic gate ensures the material ends up in the correct incineration stream.
Figure 1: Decision matrix for segregating this compound waste streams to prevent chemical incompatibility.
Procedure A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired chemical, contaminated gloves, weighing paper, filter cakes.
-
Primary Containment: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).
-
Decontamination (Self-Validation): Wipe the exterior of the primary bag with a methanol-dampened wipe. Place this wipe inside the bag. Seal the bag with tape.
-
Secondary Containment: Place the sealed primary bag into a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, Solid."
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Disposal: Deposit into the Solid Hazardous Waste Drum (usually black or blue drum).
Procedure B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, cleaning rinsates.
-
pH Validation: Dip a pH strip into the solution.
-
If pH < 7: Neutralize slowly with Saturated Sodium Bicarbonate (NaHCO₃) until pH 7-9. Why? This prevents the protonation of the nitrile and amine, keeping them stable.
-
-
Segregation: Ensure the destination carboy is compatible.
-
ACCEPTABLE: Halogenated solvents, Non-halogenated solvents, Basic aqueous solutions.
-
PROHIBITED: Acid waste, Oxidizing acids (Nitric/Chromic).
-
-
Transfer: Pour into the carboy using a funnel.
-
Log: Record the volume and concentration on the carboy's log sheet immediately.
Part 4: Emergency Response (Spills)
Scenario: You have dropped a 5g bottle of the powder on the floor.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, allow dust to settle for 5 minutes.
-
PPE Upgrade: Don double gloves, safety goggles, and a P100 respirator.
-
Dry Clean-Up (Preferred):
-
Gently cover the spill with wet paper towels (to suppress dust).
-
Scoop material using a dustpan or stiff card.
-
Do not use a vacuum unless it is a dedicated HEPA-filtered lab vacuum.
-
-
Wet Decontamination:
-
Wipe the surface with a mild detergent solution, followed by water.
-
Collect all wipes into the Solid Waste stream (Procedure A).
-
Part 5: Regulatory & Logistics
Waste Codes (RCRA - USA)
While this compound may not be explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.
-
Recommended Classification: Hazardous Waste (Toxic).
-
Destruction Method: High-temperature incineration with scrubber systems (to capture NOx and Cyanide combustion byproducts).
Transport
-
DOT Shipping Name (Generic): Nitriles, solid, toxic, n.o.s. (this compound).
-
UN Number: UN 3439 (Typical for solid nitriles) or UN 2811 (Toxic solid, organic, n.o.s.).
-
Packing Group: III (assuming moderate toxicity) or II (if high toxicity is suspected).
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aminopyridines. Centers for Disease Control and Prevention. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-6-methylpyridine (Structural Analog).Link
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: 6-Methoxypicolinonitrile.Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
